molecular formula C10H14N2O2 B7820240 1-(4-Hydroxyphenyl)-3-propylurea

1-(4-Hydroxyphenyl)-3-propylurea

Cat. No.: B7820240
M. Wt: 194.23 g/mol
InChI Key: GMZMSILYBSHTGB-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-propylurea is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel anti-inflammatory agents. Its primary research value lies in its role as a foundational building block for the synthesis of more complex, targeted molecules. Recent scientific investigations have utilized 1-(4-Hydroxyphenyl)-3-propylurea as a critical precursor in the microwave-assisted synthesis of Schiff base-hybridized urea derivatives . These novel compounds were designed and evaluated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The research highlights the importance of the propylurea chain, a structural feature present in this compound, for enhancing COX-2 selectivity through hydrogen bonding interactions within the enzyme's active site . This strategic application positions 1-(4-Hydroxyphenyl)-3-propylurea as a valuable reagent for researchers exploring new therapeutic candidates aimed at mitigating inflammation while reducing the gastrointestinal side effects often associated with non-selective anti-inflammatory drugs. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZMSILYBSHTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Hydroxyphenyl)-3-propylurea

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea, a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of both a hydrogen-bond-donating phenolic group and a versatile urea linkage positions this compound as a valuable scaffold for designing novel therapeutic agents. This document synthesizes theoretical principles with actionable experimental protocols, offering a framework for the robust characterization of this and similar molecules. We delve into the structural basis for its key properties, provide detailed, field-proven methodologies for their determination, and discuss the implications of this data for future research endeavors.

Introduction: A Molecule of Interest

In the landscape of drug discovery, the selection of molecular scaffolds is a critical determinant of success. The phenylurea core is a privileged structure, found in numerous FDA-approved drugs, while the 4-hydroxyphenyl moiety is a cornerstone for establishing crucial interactions with biological targets.[1][2] The compound 1-(4-Hydroxyphenyl)-3-propylurea merges these two pharmacologically significant features, making it a compelling candidate for investigation.

1.1. The Phenylurea Scaffold in Medicinal Chemistry

The urea functional group is a bioisostere of the amide bond but possesses distinct chemical properties. Its two nitrogen atoms can act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows for multivalent interactions with protein targets. The stability of the urea linkage to metabolic degradation further enhances its appeal in drug design.

1.2. Significance of the 4-Hydroxyphenyl Moiety

Phenolic hydroxyl groups are instrumental in molecular recognition.[2] The hydroxyl group of the 4-hydroxyphenyl moiety can act as both a hydrogen bond donor and acceptor, anchoring a ligand within a receptor's binding pocket. Its ionizable nature (pKa) is critical for modulating solubility and permeability across biological membranes.[3] Numerous compounds containing this moiety are recognized for their potent biological activities, including antimicrobial and anticancer properties.[2][4]

1.3. 1-(4-Hydroxyphenyl)-3-propylurea: Structure and Rationale for Study

The chemical structure of 1-(4-Hydroxyphenyl)-3-propylurea is presented below. The combination of the rigid, interactive phenylurea group with a flexible, lipophilic propyl chain creates a molecule with a balanced profile. Understanding its fundamental physicochemical properties—such as solubility, lipophilicity, and ionization state—is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding rational drug design efforts.[5]

Chemical Structure of 1-(4-Hydroxyphenyl)-3-propylurea

Caption: 2D structure of 1-(4-Hydroxyphenyl)-3-propylurea.

Core Physicochemical Properties

The behavior of a drug candidate in both in vitro and in vivo systems is governed by its physicochemical properties.[5][6] This section summarizes the key descriptors for 1-(4-Hydroxyphenyl)-3-propylurea.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol Computed[1]
Appearance White to off-white solidExpected[7]
Melting Point To be determinedExperimental
Boiling Point Decomposes before boilingExpected
XLogP3 (Calculated) 1.2Computed for isomer[8]
pKa (Phenolic OH) ~9-10Estimated
Aqueous Solubility To be determinedExperimental
logP (Experimental) To be determinedExperimental

Molecular Weight: With a molecular weight of 194.23 g/mol , the compound adheres to the general principles of drug-likeness (e.g., Lipinski's Rule of Five), which favor lower molecular weights for improved absorption and diffusion.

Lipophilicity (logP): The partition coefficient (logP) between octanol and water is a critical measure of a compound's lipophilicity, influencing its permeability, protein binding, and metabolic stability.[9] A calculated XLogP3 value for an isomer is 1.2, suggesting the compound has a balanced hydrophilic-lipophilic character.[8] An experimental determination is crucial for an accurate assessment.

Aqueous Solubility: Solubility is a prerequisite for absorption. The molecule's solubility is a product of competing factors: the polar urea and hydroxyl groups enhance aqueous solubility, while the aromatic ring and propyl chain contribute to its lipophilic character.[7] Solubility is expected to be pH-dependent, increasing significantly above the pKa of the phenolic hydroxyl group due to deprotonation and salt formation.

Ionization Constant (pKa): The phenolic hydroxyl group is the primary ionizable functional group. Its pKa value dictates the compound's charge state at physiological pH (typically ~7.4). This, in turn, profoundly impacts its solubility, receptor interactions, and ability to cross cell membranes.

Spectroscopic Profile for Structural Verification

Confirmation of the chemical identity and purity of 1-(4-Hydroxyphenyl)-3-propylurea is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Two doublets in the range of δ 6.6-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.[10]

    • Phenolic Proton (OH): A broad singlet, typically δ 8.5-9.5 ppm.[10]

    • Urea Protons (NH): Two distinct signals (a singlet and a triplet), as they are in different chemical environments.

    • Propyl Protons (CH₂CH₂CH₃): A triplet (for the terminal CH₃), a sextet (for the middle CH₂), and a quartet (for the CH₂ adjacent to the nitrogen).

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C=O): A signal in the δ 155-160 ppm range.

    • Aromatic Carbons: Four signals, with the carbon attached to the hydroxyl group (C-OH) appearing most downfield (~δ 150-155 ppm).

    • Propyl Carbons: Three distinct signals in the aliphatic region (δ 10-45 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr pellet):

    • O-H Stretch: A broad band around 3300-3500 cm⁻¹.

    • N-H Stretch: Sharp peaks in the 3200-3400 cm⁻¹ region.

    • C=O Stretch (Urea Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): Expected molecular ion peaks at m/z 195.11 [M+H]⁺ in positive mode and 193.09 [M-H]⁻ in negative mode.

Experimental Protocols for Physicochemical Characterization

The following protocols represent gold-standard methodologies for determining the key physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea.[5][11]

Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the definitive technique for measuring thermodynamic solubility.[5] It ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a value that is crucial for biopharmaceutical classification and formulation development.

Protocol:

  • Preparation: Add an excess amount of solid 1-(4-Hydroxyphenyl)-3-propylurea to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains undissolved at equilibrium.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time is critical to allow the system to reach a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved microcrystals. This step is vital to avoid overestimation of solubility.

  • Quantification: Dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.

  • Reporting: Express the solubility in units of µg/mL or µM.

Determination of Lipophilicity (logP) via Shake-Flask Method

Rationale: This direct measurement of partitioning is the gold-standard method for logP determination.[11] It provides an unambiguous value reflecting the compound's distribution between a non-polar (n-octanol) and polar (water) phase, which is a key predictor of membrane permeability.[12]

G cluster_prep Phase & Compound Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_water 1. Saturate Water with n-Octanol add_phases 4. Combine Saturated Phases & Stock Solution in Vial prep_water->add_phases prep_octanol 2. Saturate n-Octanol with Water prep_octanol->add_phases prep_stock 3. Prepare Stock Solution of Compound in n-Octanol prep_stock->add_phases shake 5. Shake Vigorously (e.g., 24h at 25°C) to Reach Equilibrium add_phases->shake separate 6. Centrifuge to Separate Aqueous & Octanol Layers shake->separate sample_aq 7a. Sample Aqueous Phase separate->sample_aq sample_oct 7b. Sample Octanol Phase separate->sample_oct hplc 8. Quantify Concentration in Each Phase via HPLC-UV sample_aq->hplc sample_oct->hplc calc 9. Calculate logP = log([C]octanol / [C]aqueous) hplc->calc

Caption: Workflow for experimental logP determination.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a concentration that will be accurately measurable in both phases after partitioning.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a glass vial (e.g., in a 1:1 or 2:1 volume ratio).

  • Equilibration: Seal the vial and shake vigorously for several hours (or until equilibrium is confirmed) at a constant temperature.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.[13]

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

Stability, Handling, and Storage

Chemical Stability: Phenylurea derivatives are generally stable under standard laboratory conditions. The primary point of potential degradation is the phenolic hydroxyl group, which can be susceptible to oxidation, especially in basic solutions or in the presence of metal ions, potentially leading to colored byproducts. Stability studies in relevant buffers (e.g., pH 4.5, 7.4) are recommended.[14]

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the solid compound or its solutions.

Storage: For long-term storage, 1-(4-Hydroxyphenyl)-3-propylurea should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place (e.g., at room temperature or refrigerated at 2-8°C) to minimize potential degradation.

Conclusion and Future Directions

1-(4-Hydroxyphenyl)-3-propylurea is a molecule with a promising structural profile for applications in drug discovery. Its physicochemical properties, governed by the interplay between its polar and non-polar functionalities, suggest a balanced character suitable for further investigation. The experimental determination of its solubility, logP, and pKa, using the protocols outlined in this guide, will provide the critical data needed to build predictive ADME models, guide lead optimization efforts, and design appropriate formulations for biological testing. This foundational knowledge is the cornerstone upon which successful drug development programs are built.

References

  • Redalyc. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

  • ResearchGate. (2018, January 8). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]

  • DiVA. (2008). Preliminary investigations into the behavior of urea - succinic acid co-crystals on scale-up by batch crystallizations. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Analiza. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propyl-p-hydroxyphenylurea. PubChem. Retrieved from [Link]

  • Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • World News of Natural Sciences. (2022, December 27). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated (Equations 2-4) solubility of urea in pure ethanol and ethanol+water mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea| CAS No:796848-79-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(4-hydroxyphenyl)urea. PubChem. Retrieved from [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]

  • ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 24). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 1-(4-Hydroxyphenyl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher

Direct experimental data on the biological activity of 1-(4-hydroxyphenyl)-3-propylurea is notably scarce in current scientific literature. This guide, therefore, adopts a predictive and inferential approach. By synthesizing the extensive research conducted on structurally analogous compounds—specifically aryl ureas, hydroxyphenyl derivatives, and other 1,3-disubstituted ureas—we aim to construct a robust framework for predicting the potential biological activities of the target molecule. This document serves as a foundational resource to guide future experimental design and hypothesis testing for 1-(4-hydroxyphenyl)-3-propylurea. Every protocol and mechanistic claim is grounded in established methodologies and findings from closely related chemical entities.

Introduction: The Phenylurea Scaffold in Medicinal Chemistry

The 1-(4-hydroxyphenyl)-3-propylurea molecule belongs to the larger class of aryl urea derivatives, a cornerstone scaffold in modern drug discovery. The urea functional group (-(NH)-(C=O)-(NH)-) is a privileged structure due to its unique ability to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen).[1] This allows it to form stable, multipoint interactions with biological targets like protein and receptor active sites, which is crucial for modulating biological activity.[1][2]

The presence of a hydroxyphenyl group is also of significant pharmacological importance. The phenolic hydroxyl moiety can participate in hydrogen bonding, act as a proton donor, and is often a key pharmacophore in compounds targeting a wide array of biological processes.[3] The combination of the urea backbone and the 4-hydroxyphenyl ring in the target molecule, along with the propyl chain providing a lipophilic element, suggests a high potential for diverse biological activities. This guide will explore the most probable of these, based on the established profiles of its chemical relatives.

Predicted Biological Activities and Mechanistic Insights

Based on structure-activity relationship (SAR) studies of analogous compounds, 1-(4-hydroxyphenyl)-3-propylurea is predicted to exhibit antiproliferative, anti-inflammatory, and antimicrobial properties.

2.1 Antiproliferative and Anticancer Activity

A vast body of research demonstrates that 1,3-disubstituted ureas are potent antiproliferative agents.[4][5] Many clinically approved anticancer drugs, such as Sorafenib, are diaryl ureas that function as kinase inhibitors.[6] The urea moiety is critical for binding to the ATP-binding pocket of kinases, thereby disrupting signaling pathways essential for cancer cell proliferation and survival.[5]

Causality of Action: The mechanism likely involves the inhibition of protein kinases that are overactive in cancer cells. The urea group can form hydrogen bonds with the "hinge region" of the kinase domain, a common anchoring point for inhibitors. The 4-hydroxyphenyl group could form additional interactions, enhancing binding affinity and selectivity, while the propyl group would occupy a hydrophobic pocket. This disruption can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]

For instance, a study on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives found that several compounds induced apoptosis in A549 lung cancer cells and caused cell cycle arrest at the G1 phase.[7] While the presence of a hydroxyl group on the phenyl ring has been shown in some cases to reduce antiproliferative activity, potentially by decreasing cell membrane permeability, its specific impact can be target-dependent.[4]

G cluster_membrane Cell Membrane Receptor_Kinase Receptor Tyrosine Kinase (RTK) P_Kinase Phosphorylated Kinase (Inactive) HP_Urea 1-(4-Hydroxyphenyl)- 3-propylurea HP_Urea->Receptor_Kinase Binds to ATP Pocket HP_Urea->P_Kinase Inhibition of Autophosphorylation ATP ATP ATP->Receptor_Kinase Competes with Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) P_Kinase->Signaling_Cascade Blocks Signal Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Prevents Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induces G Inflammatory_Stimulus Inflammatory Stimulus Enzyme COX / sEH Enzymes Inflammatory_Stimulus->Enzyme Mediators Pro-inflammatory Mediators (e.g., Prostaglandins) Enzyme->Mediators Inflammation Inflammation (Pain, Edema) Mediators->Inflammation HP_Urea 1-(4-Hydroxyphenyl)- 3-propylurea HP_Urea->Enzyme Inhibition

Figure 2. Predicted mechanism of anti-inflammatory action.

2.3 Antimicrobial Activity

The phenylurea scaffold is present in numerous compounds developed for their antimicrobial properties. [8]Studies on various aryl urea derivatives have demonstrated activity against a range of pathogens, including multidrug-resistant bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. [9][10]For example, certain derivatives have shown potent activity against carbapenemase-producing K. pneumoniae with Minimum Inhibitory Concentrations (MICs) as low as 50 µM. [10] Causality of Action: The precise mechanism can vary, but a common target for urea derivatives is the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid biosynthesis in bacteria. [11]The urea moiety can form key hydrogen bonds with the enzyme's active site, disrupting its function and halting bacterial growth. The lipophilic nature of the propyl chain in 1-(4-hydroxyphenyl)-3-propylurea would likely facilitate its passage through the bacterial cell membrane, an important factor for antimicrobial efficacy.

Proposed Methodologies for Experimental Validation

To empirically validate the predicted biological activities of 1-(4-hydroxyphenyl)-3-propylurea, a series of standardized in vitro and in vivo assays are proposed.

3.1 General Synthesis Protocol

The synthesis of 1-(4-hydroxyphenyl)-3-propylurea can be readily achieved through a standard and efficient nucleophilic addition reaction. [6][12] Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-propylurea

  • Reactant Preparation: Dissolve 1.0 equivalent of 4-aminophenol in a suitable dry aprotic solvent (e.g., acetonitrile or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Isocyanate: To the stirred solution, add 1.05 equivalents of propyl isocyanate dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed.

  • Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

  • Characterization: The structure and purity of the final compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Start Start Dissolve_Amine Dissolve 4-aminophenol in dry solvent Start->Dissolve_Amine Add_Isocyanate Add propyl isocyanate dropwise Dissolve_Amine->Add_Isocyanate Stir_React Stir at room temp (4-12h) Add_Isocyanate->Stir_React Monitor_TLC Monitor reaction by TLC Stir_React->Monitor_TLC Monitor_TLC->Stir_React Incomplete Concentrate Concentrate under reduced pressure Monitor_TLC->Concentrate Complete Purify Purify by recrystallization or chromatography Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End

Figure 3. General workflow for the synthesis of 1-(4-Hydroxyphenyl)-3-propylurea.

3.2 Antiproliferative Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. [4] Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, HCT-116 human colon carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂. [7]2. Compound Treatment: Prepare a stock solution of 1-(4-hydroxyphenyl)-3-propylurea in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

3.3 Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound. [8] Protocol: In Vivo Paw Edema Assay

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=5-6 per group):

    • Group I (Negative Control): Vehicle (e.g., 0.5% Na-CMC).

    • Group II (Positive Control): Diclofenac sodium (e.g., 10 mg/kg, oral).

    • Group III-V (Test Groups): 1-(4-hydroxyphenyl)-3-propylurea at different doses (e.g., 25, 50, 100 mg/kg, oral).

  • Initial Paw Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective compounds/vehicles orally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

3.4 Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. [10] Protocol: MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 1-(4-hydroxyphenyl)-3-propylurea in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no colony growth after incubation.

Data Presentation and Structure-Activity Relationship (SAR)

The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the group attached to the other nitrogen.

Analogous Compound Class Observed Activity Key Structural Features Reference(s)
Diaryl UreasPotent Antiproliferative (Kinase Inhibition)Two aromatic rings, often with halogen or trifluoromethyl groups.[5][7][13]
1,3-bis(p-hydroxyphenyl)ureaAnti-inflammatorySymmetrical structure with two 4-hydroxyphenyl groups.
N-Aryl Urea DerivativesAntimicrobialAromatic ring with various substituents (e.g., halogens).[9][10]
Phenylurea DerivativesSoluble Epoxide Hydrolase InhibitionLipophilic alkyl or cycloalkyl chains.[14]

SAR Insights for 1-(4-hydroxyphenyl)-3-propylurea:

  • 4-Hydroxy Group: This group is predicted to be crucial for activity, likely forming key hydrogen bonds with target enzymes (e.g., COX, kinases). Its position at para- is known to influence activity compared to ortho- or meta- positions. * Propyl Group: This N-alkyl chain contributes to the molecule's lipophilicity, which can influence cell membrane permeability and binding to hydrophobic pockets in target proteins. [14]* Urea Linker: The central urea moiety is the primary anchor, forming critical hydrogen bond interactions that are fundamental to the biological activity across all predicted categories. [1]

Conclusion and Future Directions

While direct experimental evidence is pending, a comprehensive analysis of structurally related compounds strongly suggests that 1-(4-hydroxyphenyl)-3-propylurea is a promising candidate for further investigation as a potential antiproliferative, anti-inflammatory, and antimicrobial agent. The presence of the essential phenylurea scaffold, combined with a key hydroxyl group and a lipophilic propyl chain, provides a strong rationale for these predicted activities.

The immediate and necessary next step is the chemical synthesis and subsequent empirical validation of this molecule using the detailed protocols provided in this guide. Future research should then focus on a systematic SAR study, involving:

  • Modification of the Alkyl Chain: Synthesizing analogs with varying chain lengths (e.g., ethyl, butyl, cyclohexyl) to optimize lipophilicity and target engagement.

  • Substitution on the Phenyl Ring: Introducing other functional groups (e.g., halogens, methoxy groups) at different positions on the phenyl ring to enhance potency and selectivity.

  • Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets.

This structured approach will elucidate the therapeutic potential of the 1-(4-hydroxyphenyl)-3-propylurea scaffold and could lead to the development of novel therapeutic agents.

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An In-depth Technical Guide to the Prospective Mechanism of Action of 1-(4-Hydroxyphenyl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Approach to Elucidating the Biological Function of a Novel Phenylurea Compound

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the field of drug discovery and chemical biology, researchers are often confronted with novel molecules whose biological activities are entirely unknown. The compound 1-(4-Hydroxyphenyl)-3-propylurea is one such entity. A thorough review of the current scientific literature reveals a conspicuous absence of dedicated studies on its specific mechanism of action. This guide, therefore, deviates from a descriptive account of established facts. Instead, it embodies the strategic and methodological approach that a senior scientist would undertake to systematically uncover the biological targets and signaling pathways of a novel compound like 1-(4-Hydroxyphenyl)-3-propylurea.

This document serves as a comprehensive, albeit prospective, whitepaper. It leverages established knowledge of the compound's core structural motifs—the phenylurea scaffold and the 4-hydroxyphenyl group—to formulate plausible mechanistic hypotheses. It then outlines a rigorous, multi-phased experimental workflow designed to test these hypotheses, identify molecular targets, and validate the mechanism of action. This is a guide to the process of discovery, grounded in the principles of scientific integrity and state-of-the-art methodology.

Part 1: Molecular Deconstruction and Physicochemical Landscape

Before embarking on any experimental investigation, a critical first step is the analysis of the molecule's structure to predict its potential for biological interactions and its general drug-like properties.

1.1. Core Structural Motifs and Their Functional Implications

The structure of 1-(4-Hydroxyphenyl)-3-propylurea can be deconstructed into three key components, each with distinct physicochemical properties that inform its potential biological role:

  • The 4-Hydroxyphenyl Group: This phenolic moiety is a common feature in a vast number of bioactive compounds. The hydroxyl (-OH) group is a versatile hydrogen bond donor and acceptor, a critical feature for specific, high-affinity interactions with biological targets like enzyme active sites or receptor binding pockets.[1][2][3] Its presence can also influence cellular activity through antioxidant effects or by modulating signaling pathways sensitive to redox state, such as those involving Nrf2 or NF-κB.[4][5]

  • The Di-substituted Urea Linker (-NH-CO-NH-): The urea functional group is a cornerstone of many modern pharmaceuticals, particularly kinase inhibitors.[6] Its two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This arrangement allows the urea moiety to form strong and specific bidentate hydrogen bonds with the "hinge region" of the ATP-binding pocket in many protein kinases, effectively blocking their catalytic activity.[6][7]

  • The N-propyl Group (-CH₂CH₂CH₃): This terminal alkyl chain provides a region of lipophilicity to the molecule. This can facilitate interactions with hydrophobic pockets within a target protein, contributing to binding affinity. It will also influence the molecule's overall solubility and membrane permeability.

1.2. Predicted Physicochemical Properties

While experimental data for this specific molecule is unavailable, computational methods can provide valuable predictions of its "drug-likeness," including its adherence to Lipinski's Rule of Five, which helps to forecast oral bioavailability.

PropertyPredicted ValueImplication for Biological Systems
Molecular Weight~194.23 g/mol Well within the <500 Da limit, favoring potential cell permeability and oral bioavailability.
XLogP (Lipophilicity)~1.2 - 1.8Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors3 (one -OH, two -NH)Strong potential for forming specific hydrogen bonds with biological targets.[3]
Hydrogen Bond Acceptors2 (two C=O)Complements its hydrogen bonding capability.[3]
Rotatable Bonds4Provides conformational flexibility, allowing it to adapt to the shape of a binding site.
Note: Values are estimated based on structurally similar compounds and standard computational algorithms.

Part 2: Formulating Plausible Mechanistic Hypotheses

Based on the structural analysis, we can formulate several testable hypotheses for the mechanism of action of 1-(4-Hydroxyphenyl)-3-propylurea.

  • Hypothesis A: Inhibition of Protein Kinases: Given the prevalence of substituted phenylureas as kinase inhibitors, a primary hypothesis is that the compound targets the ATP-binding pocket of one or more protein kinases involved in cellular signaling.[6][7]

  • Hypothesis B: Inhibition of Other Enzyme Classes: Phenylurea derivatives have shown activity against non-kinase enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[8] Furthermore, compounds with a 4-hydroxyphenyl moiety can inhibit enzymes such as tyrosinase.[9] Therefore, the compound may act as an inhibitor of a metabolic or signaling enzyme.

  • Hypothesis C: Modulation of Nuclear or Cell Surface Receptors: The hydroxyphenyl structure is a known pharmacophore for various receptors, including opioid receptors.[10] The compound could potentially act as an agonist or antagonist for a G-protein coupled receptor (GPCR) or a nuclear receptor.

  • Hypothesis D: Modulation of Cellular Stress Pathways: The phenolic group suggests a potential role in modulating oxidative stress. The compound might activate the Nrf2 antioxidant response pathway or inhibit pro-inflammatory pathways like NF-κB.[5]

Part 3: A Phased Experimental Workflow for Mechanism of Action Elucidation

The following section details a logical, multi-phase research program to systematically investigate the hypotheses and determine the compound's mechanism of action.

3.1. Phase I: Target-Agnostic Phenotypic Screening

The initial step is to determine if the compound has any biological effect in a cellular context. A target-agnostic (phenotypic) screen is ideal for this purpose.[11]

Objective: To identify a measurable cellular phenotype induced by 1-(4-Hydroxyphenyl)-3-propylurea.

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Selection: Plate a diverse panel of human cancer cell lines (e.g., A549 lung, HCT-116 colon, PC-3 prostate, MCF-7 breast) in 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare a stock solution of 1-(4-Hydroxyphenyl)-3-propylurea in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Treatment: Treat the cells with the compound dilutions. Include vehicle-only (DMSO) controls and a positive control cytotoxic agent (e.g., Staurosporine).

  • Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

3.2. Phase II: Molecular Target Identification

Assuming a consistent phenotype (e.g., cytotoxicity in a specific cell line) is observed, the next critical phase is to identify the direct molecular target(s) of the compound.[12][13] Modern chemical biology offers several powerful approaches.

MoA_Workflow cluster_Phase1 Phase I: Phenotypic Screening cluster_Phase2 Phase II: Target Identification cluster_Phase3 Phase III: Target Validation PhenoScreen Cell Viability Assay (e.g., Cancer Cell Panel) Affinity Affinity-Based Proteomics (Chemical Probe + MS) PhenoScreen->Affinity Identifies 'Hit' Phenotype InSilico In Silico Screening (Docking, Pharmacophore) PhenoScreen->InSilico Identifies 'Hit' Phenotype Genetic Genetic Screens (RNAi, CRISPR) PhenoScreen->Genetic Identifies 'Hit' Phenotype Biochem Biochemical Assays (Enzyme/Binding Kinetics) Affinity->Biochem Provides Putative Target(s) InSilico->Biochem Provides Putative Target(s) Genetic->Biochem Provides Putative Target(s) Cellular Cell-Based Target Engagement (e.g., Western Blot, Reporter Assay) Biochem->Cellular Confirms Direct Interaction & Potency MoA Mechanism of Action Elucidated Cellular->MoA Validates MoA in Cellular Context

Figure 1: High-level experimental workflow for MoA elucidation.

Protocol: Target Identification via Affinity-Based Proteomics

This method aims to "fish" for the binding partners of the compound from a complex cell lysate.[14][15]

  • Probe Synthesis: Synthesize a derivative of 1-(4-Hydroxyphenyl)-3-propylurea that incorporates two key features: a reactive group for covalent attachment to its target (e.g., a photo-activatable diazirine) and a reporter tag for purification (e.g., biotin). Structure-activity relationship (SAR) studies are crucial to ensure the probe retains biological activity.

  • Cell Treatment and Crosslinking: Treat live cells (of the sensitive cell line identified in Phase I) with the synthesized probe. Irradiate the cells with UV light to activate the diazirine, causing it to covalently crosslink to any proteins in close proximity (i.e., its binding targets).

  • Cell Lysis and Affinity Capture: Lyse the cells and incubate the total protein lysate with streptavidin-coated magnetic beads. The high affinity of biotin for streptavidin will capture the probe, along with its covalently attached protein targets.

  • Elution and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Mass Spectrometry (LC-MS/MS): Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins by matching the peptide fragmentation patterns against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered putative targets.

3.3. Phase III: Target Validation and Mechanistic Characterization

Once a list of putative targets is generated, they must be validated to confirm a direct and functionally relevant interaction. Let us assume "Protein Kinase X" was identified as a top candidate.

Protocol: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein.[16][17]

  • Reagents: Obtain purified, recombinant Protein Kinase X, its specific peptide substrate, and ATP.

  • Assay Setup: In a 384-well plate, set up reactions containing the kinase, the substrate, and serial dilutions of 1-(4-Hydroxyphenyl)-3-propylurea.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®, Promega). A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

  • Data Analysis: Plot the results to determine the IC₅₀ of the compound against Protein Kinase X.

Protocol: Cellular Target Engagement via Western Blot

This cell-based assay confirms that the compound inhibits the target's activity inside the cell.[18][19]

  • Cell Treatment: Treat the sensitive cell line with increasing concentrations of 1-(4-Hydroxyphenyl)-3-propylurea for a short duration (e.g., 1-2 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with two primary antibodies: one that recognizes the phosphorylated form of a known substrate of Protein Kinase X (p-Substrate) and another that recognizes the total amount of that substrate (Total-Substrate).

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the p-Substrate signal (while the Total-Substrate signal remains constant) confirms that the compound is engaging and inhibiting Protein Kinase X within the cell.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Protein Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Target Gene Expression TF->Gene Promotes Proliferation Proliferation Gene->Proliferation Drives Cell Proliferation Compound 1-(4-Hydroxyphenyl) -3-propylurea Compound->KinaseX INHIBITS GrowthFactor Growth Factor GrowthFactor->Receptor

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Part 4: Quantitative Data Summary and Interpretation

Throughout the experimental workflow, quantitative data is essential for making go/no-go decisions. The following tables represent hypothetical data that could be generated.

Table 1: Hypothetical Cell Viability Data (IC₅₀)

Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma1.2
HCT-116Colorectal Carcinoma0.9
PC-3Prostate Adenocarcinoma> 50
MCF-7Breast Adenocarcinoma25.4
Interpretation: The compound shows potent and selective cytotoxicity against colorectal and lung cancer cell lines, suggesting a target that is critical for these cancer types.

Table 2: Hypothetical In Vitro Kinase Inhibition Panel (IC₅₀)

Kinase TargetIC₅₀ (µM)
Protein Kinase X 0.05
Protein Kinase Y8.7
Protein Kinase Z> 100
Interpretation: The compound is a potent and highly selective inhibitor of Protein Kinase X in a biochemical context, corroborating the target identification results.

Conclusion

While the precise mechanism of action for 1-(4-Hydroxyphenyl)-3-propylurea remains to be experimentally determined, this guide provides a robust, scientifically-grounded framework for its elucidation. By leveraging knowledge of its constituent chemical motifs, we have formulated plausible hypotheses centered on enzyme inhibition and pathway modulation. The detailed, phased experimental plan—from broad phenotypic screening to specific target identification and validation—represents a clear and logical path forward. This strategic approach, combining modern chemical proteomics with classical biochemical and cell-based assays, is essential for transforming a novel molecule from an unknown entity into a well-characterized chemical probe or a potential therapeutic lead.

References

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Methodological & Application

Optimal reaction conditions for preparing 1-(4-Hydroxyphenyl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the optimized synthesis of 1-(4-Hydroxyphenyl)-3-propylurea , a substituted urea derivative often utilized as a bioactive scaffold in medicinal chemistry (analogous to sweet taste inhibitors and urea-based kinase inhibitors).

Executive Summary

The preparation of 1-(4-Hydroxyphenyl)-3-propylurea (N-(4-hydroxyphenyl)-N'-propylurea) presents a classic chemoselectivity challenge: differentiating between the nucleophilic amino group (


) and the phenolic hydroxyl group (

) of the starting material, 4-aminophenol. While both are nucleophilic, the amine is kinetically superior. However, under non-optimized conditions (high temperature, basic pH), O-carbamoylation can occur, leading to isomeric impurities or bis-urea byproducts.

This guide presents two protocols:

  • Protocol A (Direct Synthesis): A scalable, atom-economic route relying on kinetic control.

  • Protocol B (Protected Route): A high-fidelity route using silyl protection for GMP-grade purity requirements.

Chemical Context & Retrosynthesis[1][2][3]

Target Molecule:

  • IUPAC Name: 1-(4-Hydroxyphenyl)-3-propylurea

  • Molecular Formula:

    
    [1]
    
  • MW: 194.23 g/mol [1][2]

  • Key Features: Urea linkage, Phenolic moiety (oxidation prone).

Retrosynthetic Analysis: The most direct disconnection involves the urea bond. The logical precursors are 4-aminophenol and propyl isocyanate .

  • Pathway: Nucleophilic addition of an amine to an isocyanate.[2]

  • Driving Force: Formation of the stable urea carbonyl.[2]

Retrosynthesis Target 1-(4-Hydroxyphenyl)-3-propylurea Break Disconnection (Urea Bond) Target->Break Precursor1 4-Aminophenol (Nucleophile) Break->Precursor1 Precursor2 Propyl Isocyanate (Electrophile) Break->Precursor2

Figure 1: Retrosynthetic strategy focusing on the urea linkage.

Critical Reaction Parameters

To ensure "Scientific Integrity," we must address the specific behaviors of the reactants:

ParameterOptimization StrategyRationale
Solvent THF (Tetrahydrofuran) or Acetonitrile Aprotic polar solvents dissolve the reactants but do not compete with the isocyanate. Avoid alcohols (react with isocyanate) and water (hydrolyzes isocyanate).
Temperature

to

Low temperature favors N-acylation (kinetic product) over O-acylation (thermodynamic product).
Atmosphere Argon or Nitrogen 4-Aminophenol oxidizes rapidly to quinones in air (turning brown). Inert atmosphere is mandatory.
Stoichiometry 1.0 : 1.05 (Amine : Isocyanate)Slight excess of isocyanate ensures complete consumption of the oxidation-prone amine.

Experimental Protocols

Protocol A: Direct Kinetic Synthesis (Scalable)

Best for: Rapid synthesis, gram-scale production, initial screening.

Reagents:

  • 4-Aminophenol (ReagentPlus®,

    
    )
    
  • Propyl isocyanate (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

  • Hexane (for precipitation)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 4-aminophenol (2.18 g, 20 mmol) to the flask. Add THF (40 mL) via syringe. Stir until fully dissolved. Note: If the solution is dark brown, the amine has oxidized. Recrystallize starting material if necessary.

  • Cooling: Place the RBF in an ice-water bath (

    
    ).
    
  • Addition: Dilute propyl isocyanate (1.79 g, 1.96 mL, 21 mmol) in THF (10 mL). Add this solution dropwise to the amine solution over 30 minutes.

    • Mechanism:[3][4][2][5][6] The lone pair on the aniline nitrogen attacks the electrophilic carbon of the isocyanate.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Concentrate the reaction mixture to

      
       under reduced pressure.
      
    • Add cold Hexane (50 mL) slowly to induce precipitation.

    • Filter the white precipitate under vacuum.[3]

  • Purification: Wash the filter cake with cold

    
     (Diethyl ether) to remove unreacted isocyanate. Dry in a vacuum oven at 
    
    
    
    .

Expected Yield: 85–92% Appearance: White crystalline powder.

Protocol B: Protected Route (High Fidelity)

Best for: GMP standards, when O-acylation is a persistent impurity.

Workflow Diagram:

ProtectedRoute Step1 Step 1: Protection 4-Aminophenol + TBDMS-Cl (Imidazole, DMF) Inter1 Intermediate 1: 4-(TBDMS-oxy)aniline Step1->Inter1 95% Yield Step2 Step 2: Urea Formation + Propyl Isocyanate (DCM, 0°C) Inter1->Step2 Inter2 Intermediate 2: 1-(4-TBDMS-oxyphenyl)-3-propylurea Step2->Inter2 Quant. Yield Step3 Step 3: Deprotection TBAF / THF Inter2->Step3 Final Final Product: 1-(4-Hydroxyphenyl)-3-propylurea Step3->Final Desilylation

Figure 2: Three-step synthesis preventing side-reactions via silyl protection.

Protocol Summary:

  • Protection: React 4-aminophenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF to protect the phenol as a silyl ether.[7]

  • Coupling: React the protected aniline with propyl isocyanate in DCM.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to cleave the silyl group, liberating the pure phenol.

Analytical Characterization (QC)

To validate the synthesis, compare your data against these standard parameters.

TechniqueExpected Signal / Result

NMR
(DMSO-

)

0.85 (t, 3H,

), 1.4 (m, 2H,

), 3.0 (q, 2H,

), 6.0 (t, 1H,

), 6.65 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 8.1 (s, 1H,

), 8.9 (s, 1H,

).[8]
HPLC Column: C18. Mobile Phase:

(Gradient 5-95%). Detection: UV 254 nm. Purity target

.[9]
Mass Spec (ESI)

;

.
Melting Point

(Decomposes).

Troubleshooting & Causality

Issue 1: Product turns pink/brown upon storage.

  • Cause: Oxidation of the phenolic moiety or trace unreacted 4-aminophenol.

  • Solution: Ensure the final wash with ether is thorough. Store under Nitrogen in amber vials.

Issue 2: Low Yield / Oily Product.

  • Cause: Use of DMF as solvent (hard to remove) or presence of water (hydrolysis of isocyanate to propylamine).

  • Solution: Use anhydrous THF.[9] If oil forms, triturate with cold Dichloromethane (DCM) or Hexane to induce crystallization.

Issue 3: Bis-urea formation.

  • Cause: Excess isocyanate reacting with the phenolic hydroxyl at high temperatures.

  • Solution: Strictly maintain

    
     during addition and verify stoichiometry.
    

References

  • ChemicalBook. (2021). 1-(4-Hydroxyphenyl)urea synthesis and analogs. Retrieved from

  • BenchChem. (2025).[7] Synthetic Methodologies for 1-(3-Hydroxyphenyl)-3-propylurea and Analogues. Retrieved from

  • PubChem. (2025).[10] Propyl-p-hydroxyphenylurea Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2002). Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine (Urea formation context). US Patent 6,355,801. Retrieved from

  • Organic Syntheses. (1966). General procedures for Urea derivatives. Org. Synth. 1966, 46, 52. Retrieved from

Sources

Application Notes and Protocols for the Administration of 1-(4-Hydroxyphenyl)-3-propylurea in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for administering the novel compound 1-(4-Hydroxyphenyl)-3-propylurea in preclinical animal models. The inherent physicochemical properties of phenylurea derivatives often present challenges in achieving adequate bioavailability for in vivo studies. This document outlines systematic approaches to formulation development, from initial solubility screening to the preparation of stable and effective dosing vehicles for various administration routes. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and animal welfare.

The core principle of this guide is to provide a decision-making framework rather than a single, rigid protocol. The selection of an appropriate formulation strategy is contingent on the physicochemical characteristics of 1-(4-Hydroxyphenyl)-3-propylurea, the intended route of administration, and the specific aims of the preclinical study.[1][2][3]

Pre-formulation Considerations: Understanding the Molecule

A thorough understanding of the physicochemical properties of 1-(4-Hydroxyphenyl)-3-propylurea is the cornerstone of a successful formulation strategy.[4] While specific experimental data for this compound is not widely available, its structure—containing a phenylurea and a hydroxyl group—suggests it is likely a poorly water-soluble compound.

Key Physicochemical Parameters to Evaluate:
  • Solubility: Determination of solubility in a range of pharmaceutically acceptable solvents and vehicles is the first critical step. This data will directly inform the choice of formulation strategy.

  • LogP: The octanol-water partition coefficient (LogP) will indicate the lipophilicity of the compound, guiding the selection of lipid-based or aqueous-based formulations.[5]

  • pKa: The ionization constant (pKa) of the hydroxyl group will determine if pH modification can be effectively used to enhance solubility.

  • Solid-State Properties: Characterization of the crystalline form (polymorphism) is crucial as it can significantly impact solubility and dissolution rate.[6][7][8]

A proposed workflow for pre-formulation assessment is outlined below:

Preformulation_Workflow cluster_0 Pre-formulation Assessment A Compound Synthesis & Purification B Physicochemical Characterization A->B C Solubility Screening B->C D Solid-State Analysis (DSC, XRD) B->D E Decision Point: Solubility Profile C->E D->E F Proceed to Formulation Development E->F Data informs strategy

Caption: Workflow for the initial physicochemical characterization of 1-(4-Hydroxyphenyl)-3-propylurea.

Formulation Strategies for Poorly Soluble Compounds

Based on the anticipated poor aqueous solubility of 1-(4-Hydroxyphenyl)-3-propylurea, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.[1][9][10]

Aqueous Solutions with pH Adjustment

If the compound possesses an ionizable group with a suitable pKa, altering the pH of the vehicle can significantly increase solubility. For a compound with a phenolic hydroxyl group, increasing the pH above its pKa will lead to the formation of a more soluble phenolate salt.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

  • Vehicle Preparation: Prepare a suitable buffer system (e.g., phosphate or citrate buffer) at a pH where the compound is ionized and soluble.

  • Solubility Determination: Empirically determine the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in the selected buffer.

  • Formulation:

    • Weigh the required amount of 1-(4-Hydroxyphenyl)-3-propylurea.

    • Add a small amount of the buffer and triturate to form a paste.

    • Gradually add the remaining buffer while stirring or vortexing until the compound is fully dissolved.

    • If necessary, adjust the final pH with a dilute acid or base solution.

  • Characterization: Confirm the final concentration and pH of the solution. Visually inspect for any precipitation.

Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[1]

Commonly Used Co-solvents:

  • Propylene Glycol (PG)

  • Polyethylene Glycol 300 or 400 (PEG 300/400)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Glycerol

Protocol 2: Preparation of a Co-solvent Formulation

  • Co-solvent Selection: Screen the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in various co-solvents.

  • Vehicle Preparation: Prepare a binary or ternary co-solvent system. A common starting point is a mixture of PEG 400, propylene glycol, and water.

  • Formulation:

    • Dissolve the 1-(4-Hydroxyphenyl)-3-propylurea in the chosen co-solvent or co-solvent blend. Gentle heating or sonication may be used to facilitate dissolution, but the stability of the compound under these conditions must be verified.

    • If required, sterile filter the final solution using a compatible filter membrane (e.g., PTFE).

  • Characterization: Determine the final concentration and observe for any signs of precipitation upon standing or dilution.

Co-solvent System Example Composition (v/v/v) Notes
PEG 400 / PG / Water40 / 10 / 50A versatile system for many poorly soluble compounds. The ratio can be adjusted based on solubility data.
DMSO / PEG 400 / Saline10 / 30 / 60DMSO is a strong solvent, but its use should be minimized due to potential toxicity.[11]
Surfactant-Based Formulations (Micellar Solutions)

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[1]

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Tween® 20 (Polysorbate 20)

  • Cremophor® EL

  • Solutol® HS 15

Protocol 3: Preparation of a Micellar Solution

  • Surfactant Screening: Evaluate the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in aqueous solutions of different surfactants at various concentrations (typically above their critical micelle concentration).

  • Formulation:

    • Prepare an aqueous solution of the selected surfactant.

    • Add the 1-(4-Hydroxyphenyl)-3-propylurea to the surfactant solution.

    • Stir or sonicate until a clear solution is obtained.

  • Characterization: Analyze the formulation for drug concentration and clarity.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability by facilitating dissolution and absorption through the lymphatic system.[5][9][12] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Protocol 4: Preparation of an Oil-in-Water Emulsion

  • Oil Selection: Determine the solubility of 1-(4-Hydroxyphenyl)-3-propylurea in various pharmaceutically acceptable oils (e.g., sesame oil, corn oil, medium-chain triglycerides).

  • Formulation:

    • Dissolve the compound in the chosen oil to form the oil phase.

    • Prepare the aqueous phase, which may contain emulsifying agents (e.g., lecithin) and viscosity modifiers.

    • Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form a fine emulsion.

  • Characterization: Characterize the emulsion for droplet size, homogeneity, and stability over time.

Formulation_Strategies cluster_0 Formulation Development Pathway Start Poorly Soluble Compound: 1-(4-Hydroxyphenyl)-3-propylurea pH_Mod pH Adjustment Start->pH_Mod Select strategy based on physicochemical properties Co_Solvent Co-solvent System Start->Co_Solvent Select strategy based on physicochemical properties Surfactant Surfactant (Micellar) Start->Surfactant Select strategy based on physicochemical properties Lipid Lipid-Based Start->Lipid Select strategy based on physicochemical properties Particle_Size Particle Size Reduction Start->Particle_Size Select strategy based on physicochemical properties Final_Formulation Characterized & Stable Formulation for Dosing pH_Mod->Final_Formulation Aqueous Solution Co_Solvent->Final_Formulation Solution Surfactant->Final_Formulation Micellar Solution Lipid->Final_Formulation Emulsion/SEDDS Particle_Size->Final_Formulation Suspension

Caption: Decision tree for selecting a formulation strategy for 1-(4-Hydroxyphenyl)-3-propylurea.

Characterization of Formulations

Once a formulation has been prepared, it is essential to characterize it to ensure it meets the required specifications for in vivo administration.[6][13]

Parameter Analytical Technique(s) Purpose
Concentration High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy[4][14]To confirm that the drug is present at the target concentration.
Appearance Visual InspectionTo check for clarity (for solutions) or uniformity (for suspensions and emulsions).
pH pH meterTo ensure the pH is within a physiologically acceptable range and to monitor stability.
Particle/Droplet Size Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM)[6][7]For suspensions and emulsions, to ensure a consistent and appropriate particle or droplet size for the intended route of administration.
Stability HPLC, Visual Inspection, pH measurement over time at different storage conditions[15][16][17]To determine the shelf-life of the formulation and ensure that the drug does not degrade or precipitate before administration.

Protocols for Administration in Animal Models

The choice of administration route depends on the study objectives. Oral gavage and intraperitoneal injection are common routes for preclinical studies in rodents.

Protocol 5: Oral Gavage in Mice and Rats

Oral gavage ensures the precise administration of a defined volume of the formulation directly into the stomach.[18][19]

Materials:

  • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip).[20][21]

  • Syringes.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[20][22]

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[18][22]

  • Restraint: Properly restrain the animal to ensure its head and body are in a straight line.[18][21]

  • Administration:

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus.[22]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.[18]

    • Once the needle is in the correct position, slowly administer the formulation.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure and again within 12-24 hours.[18][22]

Animal Weight (g) Gavage Needle Gauge Maximum Volume (10 mL/kg)
Mouse20 - 3020 - 22 G0.2 - 0.3 mL
Rat200 - 30016 - 18 G2.0 - 3.0 mL

Note: These are general guidelines; always refer to your institution's animal care and use committee (IACUC) protocols.[18][22]

Protocol 6: Intraperitoneal (IP) Injection in Mice

IP injection is a common route for systemic administration.

Materials:

  • 25-27 gauge needles.[23]

  • Syringes.

  • 70% ethanol or other suitable disinfectant.

Procedure:

  • Preparation: Prepare the syringe with the correct volume of the formulation. The maximum recommended IP injection volume for mice is 10 mL/kg.[23][24]

  • Restraint: Restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site avoids major organs and the cecum.[25][26]

  • Administration:

    • Disinfect the injection site.[25]

    • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.[26][27]

    • Insert the needle at a 30-45 degree angle.[25]

    • Aspirate to ensure no body fluids are drawn into the syringe, which would indicate improper placement.

    • Inject the formulation smoothly.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.[23][25]

Conclusion

The successful in vivo evaluation of 1-(4-Hydroxyphenyl)-3-propylurea in animal models is critically dependent on the development of an appropriate formulation. The strategies and protocols outlined in these application notes provide a comprehensive framework for addressing the potential poor solubility of this compound. By systematically evaluating its physicochemical properties and applying the principles of formulation science, researchers can develop stable and effective dosing vehicles, ensuring reliable and reproducible results in their preclinical studies. Adherence to best practices in animal handling and administration is paramount for both animal welfare and data integrity.

References

  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • RESEARCH BIOMETHODS TRAINING. (n.d.). Mouse Intraperitoneal (IP) administration.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • BenchChem. (2025). Application Notes and Protocols for Oral Gavage Administration in Mice.
  • Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice.
  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques.
  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intraperitoneal Injection.
  • PubMed. (n.d.). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers.
  • Scribd. (n.d.). Oral Gavage Procedure in Mice.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
  • PubMed. (n.d.). Vehicle selection for nonclinical oral safety studies.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
  • PMC. (2022, June 24). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization.
  • PubMed. (2024, December 16). Stability of extemporaneously prepared hydroxyurea solutions.
  • PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations.

Sources

Accelerated Synthesis of 1-(4-Hydroxyphenyl)-3-propylurea via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 1-(4-hydroxyphenyl)-3-propylurea , a structural analogue of capsaicinoids and a privileged scaffold in medicinal chemistry (e.g., TRPV1 antagonists, kinase inhibitors). Utilizing microwave (MW) irradiation, this method reduces reaction times from hours (thermal reflux) to minutes while suppressing the formation of oxidative byproducts common to electron-rich anilines. The protocol emphasizes atom economy, using the direct addition of 4-aminophenol to propyl isocyanate in a polar aprotic medium.

Scientific Rationale & Mechanism

The Chemistry

The synthesis relies on the nucleophilic addition of the primary amine of 4-aminophenol to the electrophilic carbon of propyl isocyanate .

  • Nucleophile: The nitrogen lone pair on 4-aminophenol is moderately nucleophilic. However, the para-hydroxyl group donates electron density into the ring, making the amine susceptible to oxidation (browning) under prolonged thermal stress.

  • Electrophile: Propyl isocyanate provides the carbonyl source.

  • Microwave Advantage: MW irradiation (2.45 GHz) couples directly with the polar solvent (THF or Acetonitrile) and the polar transition state of the urea formation. This "dipolar polarization" generates rapid internal heating, overcoming the activation energy barrier efficiently and minimizing the exposure time of the sensitive aminophenol to atmospheric oxygen.

Reaction Scheme


Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Purity RequirementHazards
4-Aminophenol 123-30-8109.13>98% (White/Off-white)*Nephrotoxic, Irritant
Propyl Isocyanate 110-78-185.11>97%Lachrymator, Flammable
Tetrahydrofuran (THF) 109-99-972.11AnhydrousFlammable, Peroxide former
Dichloromethane 75-09-284.93HPLC GradeCarcinogen suspect
Hexane 110-54-386.18ACS GradeNeurotoxic

*Note: 4-Aminophenol darkens upon oxidation. Recrystallize from ethanol if the reagent is dark brown/black.

Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system capable of sealed-vessel operation.

  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with Teflon/silicone septa.

  • Analysis: LC-MS (ESI+), NMR (400 MHz).

Experimental Protocol

Preparation (Stoichiometry 1.0 : 1.1)
  • Weighing: Weigh 109 mg (1.0 mmol) of 4-aminophenol into a 10 mL microwave reaction vial.

  • Solvation: Add a magnetic stir bar and 3.0 mL of anhydrous THF .

    • Insight: 4-Aminophenol has limited solubility in non-polar solvents. THF is chosen for its ability to solubilize the amine and its good microwave absorbing properties (medium

      
      ).
      
  • Addition: Capping the vial is not yet recommended. While stirring, add 104 µL (1.1 mmol) of propyl isocyanate dropwise via a micropipette.

    • Safety: Perform this in a fume hood. Isocyanates are potent respiratory sensitizers.

  • Sealing: Immediately cap the vial with the appropriate pressure-rated septum cap.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Dynamic" method:

ParameterSettingRationale
Temperature 100 °CSufficient energy to drive kinetics without degrading the phenol.
Hold Time 10:00 minValidated time for >95% conversion in ureas.
Pre-Stirring 30 secEnsures homogeneity before heating.
Pressure Limit 250 psi (17 bar)Safety cutoff for THF vapor pressure.
Power Max 150W (Dynamic)System modulates power to maintain 100°C.
Work-up and Purification
  • Cooling: Allow the vessel to cool to <40°C (usually automated by the reactor air jet).

  • Observation: The reaction mixture should be a clear to slightly yellow solution.

  • Precipitation (The "Crash-Out" Method):

    • Transfer the reaction mixture to a 25 mL round-bottom flask.

    • Remove approximately 80% of the THF using a rotary evaporator.[1]

    • Add 10 mL of cold Hexane (or Diethyl Ether) to the concentrated residue.

    • Result: The urea product is significantly less soluble in hexane than the starting materials and will precipitate as a white/off-white solid.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel. Wash the cake with

    
     mL cold hexane.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent.

Quality Control & Characterization (Self-Validating)

To ensure the protocol was successful, compare your data against these expected values.

Expected Yield
  • Target: >85% isolated yield.

  • Appearance: White to pale beige powder.

Analytical Data (Predicted)
  • LC-MS (ESI+):

    
     Da.
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.05 (s, 1H, -OH) – Disappears on 
      
      
      
      shake.
    • 
       8.15 (s, 1H, Ar-NH-CO) – Downfield urea proton.
      
    • 
       7.15 (d, 
      
      
      
      Hz, 2H, Ar-H) – AA'BB' system.
    • 
       6.65 (d, 
      
      
      
      Hz, 2H, Ar-H) – Ortho to hydroxyl.
    • 
       6.05 (t, 
      
      
      
      Hz, 1H, -NH-CH
      
      
      ) – Couples to propyl.
    • 
       3.05 (q, 2H, N-CH
      
      
      
      ).
    • 
       1.45 (sex, 2H, -CH
      
      
      
      -).
    • 
       0.88 (t, 3H, -CH
      
      
      
      ).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Black Product Oxidation of 4-aminophenol.Use fresh amine or recrystallize. Purge vial with Nitrogen/Argon before sealing.
Low Yield (No Precipitate) Product too soluble in THF.Evaporate THF completely to dryness, then triturate the solid with Hexane/Ether.
Starting Material Remains Isocyanate hydrolysis.Ensure THF is anhydrous.[1] Water competes with the amine for the isocyanate.

Visualization: Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, emphasizing the critical decision points (Safety and Purification).

G Start Start: Reagent Prep (1.0 eq Aminophenol + 1.1 eq Isocyanate) Safety Safety Check: Fume Hood (Isocyanates) Anhydrous THF Start->Safety MW_Reaction Microwave Irradiation 100°C | 10 min | Dynamic Power Safety->MW_Reaction Cooling Cooling (<40°C) MW_Reaction->Cooling Workup Work-up: Concentrate THF -> Add Hexane Cooling->Workup Precipitation Precipitation? (White Solid) Workup->Precipitation Filtration Vacuum Filtration & Wash (Cold Hexane) Precipitation->Filtration Yes Troubleshoot Troubleshoot: Evaporate fully, Triturate w/ Ether Precipitation->Troubleshoot No QC QC Validation: NMR & LC-MS Filtration->QC Troubleshoot->Filtration

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of 1-(4-Hydroxyphenyl)-3-propylurea.

References

  • Microwave Urea Synthesis (General Methodology)

    • Carnaroglio, D., et al. "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction." Beilstein Journal of Organic Chemistry, 2013, 9, 2378–2386.
  • Urea Synthesis in Water (Green Chemistry Context)

    • De Luca, L., et al.
  • Biological Relevance (Vanilloid/Capsaicin Analogues)

    • Appendino, G., et al. "The TRPV1 Antagonist Capsazepine: From a Pungent Lead to a Pain-Killer?" Journal of Medicinal Chemistry.
    • Note: Capsazepine contains the core thiourea/urea linkage relevant to this scaffold.
  • Safety Data (Propyl Isocyanate)

    • PubChem Labor

Sources

Troubleshooting & Optimization

Improving the aqueous solubility of 1-(4-Hydroxyphenyl)-3-propylurea for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation ("crashing out") when introducing 1-(4-Hydroxyphenyl)-3-propylurea (HPPU) into aqueous bioassay media.[1][2][3][4] This is a known physicochemical characteristic of substituted phenylureas.[1][2][3][4]

The Root Cause: HPPU possesses a "brick dust" crystal lattice.[1][2][3][4] The urea linkage (


) creates a strong intermolecular hydrogen bonding network, while the propyl and phenyl groups provide high lipophilicity (LogP ~2.0–2.5).[1][2][3][4] To dissolve it, you must overcome this high lattice energy.[2][3][4]

While DMSO is the standard solvent, it often fails upon dilution into aqueous buffers due to the "Solvent Shift" effect , where the water molecules strip away the DMSO shell, causing rapid re-crystallization.[4]

This guide provides three validated protocols to overcome this, ranked by biological compatibility.

Module 1: The DMSO "Step-Down" Protocol

Best for: High-throughput screening (HTS) where cells tolerate <0.5% DMSO.[1][2][3]

Many researchers make a 100 mM stock in DMSO and spike it directly into media.[1][2][3][4] Do not do this. It creates a local region of supersaturation that triggers immediate nucleation.[1][2][3][4]

Optimized Protocol
  • Primary Stock: Dissolve HPPU in 100% anhydrous DMSO to 50 mM . Vortex until clear.

  • Intermediate Dilution (The Critical Step):

    • Prepare an intermediate plate with PBS + 10% DMSO .

    • Dilute your Primary Stock 1:10 into this intermediate buffer.[1][2][3][4]

    • Why? This lowers the concentration gradient shock.[1][3][4]

  • Final Dosing:

    • Add the intermediate solution to your cell culture media (e.g., DMEM/RPMI).[4]

    • Target: Final DMSO concentration should be ≤0.5% v/v .

Troubleshooting Table: DMSO Issues
ObservationProbable CauseCorrective Action
Cloudiness immediately upon addition "Solvent Shock" (Rapid mixing of high-conc DMSO with water).[1][2][3]Use the Intermediate Dilution step described above.
Crystals form after 2 hours Ostwald Ripening (Micro-crystals growing over time).[1][2][3][4]Add 0.05% Tween-80 to the assay buffer to stabilize the dispersion.[1][2][3][4]
Cell death in vehicle control DMSO Toxicity.[1][2][3][4]Perform a DMSO Tolerance Test (See Assay Guidance Manual). If toxic, switch to Module 2.

Module 2: Cyclodextrin Complexation (The "Gold Standard")

Best for: Sensitive bioassays, in vivo studies, or when DMSO is toxic.[4]

If DMSO interferes with your assay (e.g., membrane permeability studies), you must use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2][3][4] Phenylureas form stable 1:1 inclusion complexes with

-CDs, effectively "hiding" the hydrophobic phenyl ring inside the CD cavity while the hydrophilic exterior interacts with water.[4]
Protocol: In Situ Complexation

Materials: HP-


-CD (e.g., Kleptose® or Trappsol®), Milli-Q Water.[1][2][3][4]
  • Prepare Vehicle: Dissolve 20% w/v HP-

    
    -CD  in water or PBS.[1][2][3][4] Filter sterilize (0.22 µm).
    
  • Addition: Add HPPU powder directly to the CD solution.

    • Target Ratio: You need a molar excess of CD.[1][2][3][4] For HPPU (MW ~194 g/mol ), a 20% CD solution provides ample molar excess.[3][4]

  • Energy Input:

    • Sonicate for 30 minutes at 35°C.

    • Shake (orbital shaker) at 200 rpm overnight at room temperature.

  • Validation: Visually inspect. If clear, filter (0.45 µm) to remove any uncomplexed solid.[2][3][4] This solution is now thermodynamically stable.[1][2][3][4]

Scientific Insight: The phenolic hydroxyl group on HPPU can form hydrogen bonds with the rim of the cyclodextrin, further stabilizing the complex compared to non-hydroxylated phenylureas.[4]

Module 3: Decision Logic & Workflow

Use the following logic flow to determine the correct solubilization strategy for your specific assay conditions.

Solubility_Workflow Start Start: Solubilize HPPU AssayType Identify Assay Type Start->AssayType CheckTox Is DMSO Toxic to Target/Cell Line? AssayType->CheckTox DMSO_Path Use DMSO Protocol CheckTox->DMSO_Path No (<0.5%) CD_Path Use HP-β-CD Protocol CheckTox->CD_Path Yes StepDown Perform Intermediate Dilution (10% DMSO) DMSO_Path->StepDown Complexation 20% HP-β-CD Overnight Shake CD_Path->Complexation CheckPrecip Precipitation Observed? StepDown->CheckPrecip Success Proceed to Bioassay Complexation->Success AddTween Add 0.05% Tween-80 (Surfactant Stabilization) CheckPrecip->AddTween Yes CheckPrecip->Success No AddTween->Success

Figure 1: Decision tree for selecting the optimal solubilization method based on assay tolerance.

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment to dissolve HPPU? A: Technically, yes, but it is risky for bioassays.[2][4] The phenolic hydroxyl group has a pKa of approximately 10.0 .[3][4] To fully deprotonate it and form a soluble salt, you would need a pH > 11.[4] This is incompatible with most physiological assays (pH 7.4).[1][2][3][4] Returning the pH to 7.4 will cause the compound to precipitate immediately.[4]

Q2: My compound precipitates in PBS but not in water. Why? A: This is the "Salting Out" effect.[1][2][3][4] The high ionic strength of PBS reduces the solvation power of water molecules available for your compound.[4]

  • Fix: Prepare the stock in water or 5% glucose (dextrose), then dilute into media only at the final step.

Q3: How stable is the HPPU-Cyclodextrin complex? A: Phenylurea-CD complexes are generally stable for 2–4 weeks at 4°C. However, you should check for recrystallization (needle-like structures) under a microscope before each use.[1][2][3][4]

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is generally less toxic than DMSO but has a higher vapor pressure (evaporation alters concentration) and lower solubilizing power for urea derivatives.[2][3][4] DMSO is preferred unless your specific receptor is sensitive to sulfoxides.[1][2][3][4]

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2][3][4][5] DMSO Tolerance Test and Solubility Protocols.

  • Dupuy, N., et al. (2005).

    
    -cyclodextrin.[2][3][4][6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(6), 1051-1057.[2][3][4][6] (Demonstrates 1:1 stoichiometry of phenylureas with Cyclodextrins).
    
    
  • PubChem Compound Summary. 1,3-Bis(4-hydroxyphenyl)urea (Structural Analog/Class Reference).

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Phenylurea Properties.[1][2][3][4]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-(4-Hydroxyphenyl)-3-propylurea Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for N-(4-hydroxyphenyl)-N'-propylurea Synthesis Document ID: TSC-OPT-2024-HPPU Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Introduction: The Thermal Landscape of Urea Synthesis

You are likely synthesizing 1-(4-Hydroxyphenyl)-3-propylurea (HPPU) as a vanilloid receptor ligand or a pharmaceutical intermediate. The synthesis relies on the nucleophilic addition of 4-aminophenol to propyl isocyanate .

While this reaction appears deceptively simple, temperature is the critical lever controlling chemoselectivity (N- vs. O-acylation) and impurity profile (biuret formation, oxidation). This guide moves beyond standard "stir and stir" instructions to provide a thermodynamically grounded optimization strategy.

Module 1: The Thermodynamic & Kinetic Framework

Before adjusting your hotplate, understand the competing forces in your flask.

The Chemoselectivity Challenge

4-Aminophenol contains two nucleophiles: the amine (


) and the phenol (

).
  • Kinetic Product (Desired): The amine is significantly more nucleophilic (Soft Nucleophile). Reaction at lower temperatures (

    
     to 
    
    
    
    ) favors the formation of the Urea .
  • Thermodynamic/Side Product (Undesired): At elevated temperatures (

    
    ) or in the presence of strong bases, the phenol can attack the isocyanate to form the Carbamate  (O-propylcarbamoyl-4-aminophenol).
    
The Isocyanate Equilibrium

Isocyanates are electrophilic but prone to degradation.

  • High Temperature Risk: Promotes dimerization (uretidinediones) or trimerization (isocyanurates).

  • Moisture Sensitivity: Temperature increases the rate of hydrolysis.

Module 2: The "Gold Standard" Optimization Protocol

Do not boil this reaction. The following protocol minimizes thermal stress while ensuring conversion.

Reagents:

  • Substrate: 4-Aminophenol (Recrystallized, white/off-white).

  • Reagent: Propyl Isocyanate (1.05 – 1.10 equiv).

  • Solvent: Anhydrous THF (Preferred) or DMF (If solubility is critical).

Step-by-Step Methodology:

  • The Suspension Phase (

    
    ): 
    
    • Charge 4-aminophenol into the reactor.[1]

    • Add Anhydrous THF (10-15 volumes). Note: 4-AP may not fully dissolve; this is acceptable.

    • Cool the system to

      
        under 
      
      
      
      atmosphere.
  • Controlled Addition (Isothermal):

    • Add Propyl Isocyanate dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature

      
      . The reaction is exothermic.[2]
      
    • Observation: As the reaction proceeds, the suspension often changes consistency or clears up, then reprecipitates the urea product (which is often less soluble in THF than the amine).

  • The Kinetic Drive (

    
    ): 
    
    • Remove the ice bath. Allow the reaction to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

    • Why? This drives the reaction to completion without supplying enough energy to activate the phenol oxygen or degrade the isocyanate.

  • Workup (Precipitation):

    • If product precipitates: Filter and wash with cold THF/Hexane.

    • If product remains soluble: Add a non-polar anti-solvent (Hexane or Heptane) to induce crystallization.

Module 3: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned from colorless to dark pink/brown. What happened?

Diagnosis: Oxidative Degradation. 4-Aminophenol is highly susceptible to oxidation, forming quinone-like species. This is accelerated by heat and oxygen .

  • Fix: Ensure the reaction is strictly under Nitrogen or Argon.

  • Fix: Degas your solvent (sparge with

    
     for 15 mins) before use.
    
  • Fix: Lower the temperature. If you are running at reflux (

    
     in THF), you are accelerating oxidation.
    
Q2: I see a white precipitate, but NMR shows it's not my product. It's 1,3-dipropylurea.

Diagnosis: Moisture Contamination (Hydrolysis). Water in the solvent reacted with your Propyl Isocyanate to form Propylamine, which then reacted with another molecule of isocyanate.

  • Root Cause: Wet THF or atmospheric moisture ingress.

  • Fix: Use anhydrous solvents (water content

    
    ).
    
  • Fix: Check the quality of your Propyl Isocyanate (it should be a clear liquid, not cloudy).

Q3: The reaction is stalled at 80% conversion. Should I heat it to ?

Diagnosis: Kinetic Stalling vs. Reagent Death.

  • Recommendation: Do NOT heat immediately. Heating often degrades the remaining isocyanate rather than pushing the main reaction.

  • Strategy:

    • Add a "chaser" of Propyl Isocyanate (0.1 equiv).

    • Wait 2 hours at RT.

    • Only if that fails, warm gently to

      
      .
      
    • Note: 4-Aminophenol solubility is low.[3] Ensure you have enough solvent volume (dilution) to allow the amine to enter the solution phase.

Module 4: Data Visualization & Logic Maps

Reaction Pathway Analysis

This diagram illustrates the competition between the desired urea formation and the common failure modes (O-attack and Hydrolysis).

ReactionPathways Start 4-Aminophenol + Propyl Isocyanate LowTemp Low Temp (0-25°C) Kinetic Control Start->LowTemp HighTemp High Temp (>60°C) Thermodynamic Risk Start->HighTemp Moisture Moisture Present (Wet Solvent) Start->Moisture Urea TARGET PRODUCT 1-(4-Hydroxyphenyl)-3-propylurea (N-attack) LowTemp->Urea Fastest Path (Nucleophilic Amine) Carbamate IMPURITY: Carbamate (O-attack) HighTemp->Carbamate Activation of Phenol Oxygen Quinone IMPURITY: Quinones (Oxidation) HighTemp->Quinone accelerated oxidation SymUrea IMPURITY: 1,3-Dipropylurea (Symmetrical Urea) Moisture->SymUrea Hydrolysis Cascade

Figure 1: Reaction pathways showing the dominance of temperature and moisture on product selectivity.

Troubleshooting Decision Tree

Use this logic flow when analyzing crude HPLC/NMR data.

Troubleshooting Start Analyze Crude Reaction (HPLC / TLC) CheckColor Is reaction pink/dark? Start->CheckColor Yes_Ox Oxidation Detected Action: Degas solvent, Use N2 atm, Reduce Temp CheckColor->Yes_Ox Yes No_Imp No_Imp CheckColor->No_Imp No CheckImpurity Identify Major Impurity SymUrea Moisture Issue Action: Dry THF, Fresh Isocyanate CheckImpurity->SymUrea Symmetrical Urea (Dipropylurea) StartMat Stalled Reaction Action: Add 0.1eq Isocyanate, Warm to 35°C (Max) CheckImpurity->StartMat Unreacted 4-Aminophenol O_Carb Selectivity Failure Action: LOWER Temp, Avoid Base CheckImpurity->O_Carb O-Carbamate (Wrong Isomer) No_Imp->CheckImpurity

Figure 2: Diagnostic logic for correcting reaction failures based on observed impurities.

Module 5: Solvent & Temperature Data Matrix

The following table summarizes the expected outcomes based on solvent choice and temperature, derived from general urea synthesis principles [1][2].

SolventTemperatureSolubility of 4-APReaction RateRisk Profile
THF (Anhydrous)

Moderate (Suspension) Optimal Low. Best balance of rate and selectivity.
THFReflux (

)
HighFastHigh. Risk of oxidation and O-acylation.
DMF

High (Solution)FastModerate. DMF is hard to remove; requires aqueous workup which risks hydrolysis.
DCM (Dichloromethane)

Very LowSlowHigh. Poor solubility leads to incomplete conversion.
Ethanol

HighN/ACritical Failure. Ethanol reacts with isocyanate (forms ethyl carbamate).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218.

  • Dubé, P., et al. (2016). Urea Formation via Carbonyldiimidazole-Mediated Lossen Rearrangement.[4] Organic Letters. (Context on alternative urea synthesis routes).

  • PubChem Database. (2024). Compound Summary for 4-Aminophenol (CID 403). National Center for Biotechnology Information.

Sources

Overcoming column chromatography separation challenges for urea derivatives

[1]

Introduction: Why Do Urea Separations Fail?

Urea derivatives (

solubility limitssilanol interactionsdetection invisibility

The urea moiety possesses two key features that dictate its behavior on silica gel:

  • Hydrogen Bond Donors (

    
    ):  These interact aggressively with the acidic silanols (
    
    
    ) on the stationary phase, causing severe peak tailing.
  • Dipolar Character (

    
    ):  The resonance structures create a highly polar center, often making the molecule insoluble in non-polar mobile phases (Hexane/EtOAc) but too soluble in polar ones (MeOH), leading to "crashing out" on the column or eluting at the solvent front.
    

This guide provides the protocols to overcome these specific barriers.

Part 1: The "Silanol Effect" & Peak Tailing

The Problem

You observe broad, streaking peaks that never return to baseline (tailing). This is not a resolution issue; it is a secondary interaction issue. The urea hydrogens are hydrogen-bonding to the silica surface, dragging the compound behind the solvent front.

The Solution: Mobile Phase Modifiers

You must "mask" the silica surface with a base that competes for the silanol sites.

Protocol A: The "Ammoniated Methanol" Method (Recommended)

Best for: High-throughput purification where reproducibility is key.

Instead of using plain Methanol in your DCM/MeOH gradient, use Ammonia-saturated Methanol .

  • Preparation: Purchase 7N

    
     in Methanol (commercially available) or bubble anhydrous ammonia gas into chilled methanol.
    
  • The Gradient: Run a gradient of DCM vs. [10% 7N

    
     in MeOH / 90% DCM] .
    
    • Note: Do not exceed 10-15% methanol in DCM for standard silica, as silica begins to dissolve, contaminating your product.

Protocol B: The "Triethylamine (TEA) Doping" Method

Best for: When ammonia is unavailable or the compound is base-sensitive.

  • Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of Hexane:TEA (99:1) .

  • Mobile Phase: Add 0.1% to 1% Triethylamine to both solvent A and solvent B.

  • Post-Run: You must remove the TEA from your product. This usually requires a high-vacuum drying step or a wash with dilute acid (if your urea is acid-stable).

Visualizing the Mechanism

SilanolEffectcluster_0Standard Conditions (Tailing)cluster_1Modified Conditions (Sharp Peaks)SilicaSilica Surface(Si-OH)InteractionStrong H-Bonding(Drag/Tailing)Silica->InteractionUreaUrea Derivative(N-H Donor)Urea->InteractionSilica2Silica Surface(Si-OH)ModifierModifier (TEA/NH3)(Sacrificial Base)Silica2->ModifierPreferentialBindingUrea2Urea Derivative(Free Elution)Modifier->Urea2Displaced/Free

Figure 1: Mechanism of amine modifiers blocking silanol interactions to prevent tailing.

Part 2: Solubility & Sample Loading

The Problem

Urea derivatives often dissolve in DMSO or DMF but precipitate in DCM or Hexane.

  • Liquid Loading Error: If you load a DMSO solution onto a silica column, the DMSO acts as a super-solvent, carrying your compound to the bottom of the column immediately (loss of resolution).

  • Precipitation Error: If you dissolve in minimal DCM, the compound may crystallize at the head of the column upon contact with Hexane, causing high back-pressure and band broadening.

The Solution: Dry Loading

Dry loading is mandatory for poorly soluble ureas.

Step-by-Step Dry Loading Protocol:

  • Dissolution: Dissolve your crude urea mixture in a volatile solvent it is soluble in (e.g., MeOH, Acetone, or minimal DCM/MeOH).

  • Adsorption: Add dry silica gel (ratio: 1g silica per 1g crude sample) or Celite 545 (preferred for very sticky compounds).

  • Evaporation: Rotovap the mixture to dryness. You should be left with a free-flowing powder.

  • Loading: Pour this powder on top of your pre-packed column (or into a solid load cartridge).

  • Elution: Start your gradient with 100% non-polar solvent to pack the bed, then begin the gradient.

Part 3: Visualization (The "Invisible" Compound)

The Problem

Aliphatic ureas (lacking aromatic rings) do not absorb UV light at 254 nm. You may run a perfect column and throw the product away with the waste.

The Solution: Chemical Staining

Do not rely on UV. Use destructive visualization on TLC plates to locate your fractions.

Table 1: Recommended Stains for Urea Derivatives

Stain NameTarget FunctionalityPreparation RecipeHeat Required?Color Result
p-Anisaldehyde Nucleophiles, Ureas, Carbohydrates135 mL EtOH + 5 mL H2SO4 + 1.5 mL AcOH + 3.7 mL p-AnisaldehydeYES (High Heat)Blue/Pink spots
Phosphomolybdic Acid (PMA) General Reducer (Universal)10g PMA in 100 mL EthanolYES (High Heat)Dark Green/Blue on light background
Iodine Chamber Reversible adsorptionSolid Iodine crystals in a closed jarNoYellow/Brown spots
Vanillin Stain Amines/Ureas15g Vanillin + 250mL EtOH + 2.5mL H2SO4YES Variety of colors

Note: p-Anisaldehyde is the "Gold Standard" for ureas as it often differentiates the urea from starting amines by color.

Part 4: Alternative Stationary Phases

If silica gel fails despite modifiers (e.g., for highly polar, water-soluble ureas), you must switch stationary phases.

Option A: Amino-Functionalized Silica ( -Silica)
  • Why: The surface is already basic. It repels the basic urea nitrogens, eliminating the need for TEA/NH3 modifiers.

  • Solvents: Use Hexane/Ethanol gradients.[1] Avoid aldehydes/ketones (Acetone) as they react with the amine column.

Option B: Reverse Phase (C18)
  • Why: Solves the solubility issue completely.

  • Protocol:

    • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate for pH control).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Loading: Dissolve sample in DMSO/MeOH (1:1) and inject.[2]

Troubleshooting Decision Tree

TroubleshootingStartStart: Urea Separation IssueSolubleIs sample soluble inDCM or EtOAc?Start->SolubleNormalPhaseUse Normal Phase SilicaSoluble->NormalPhaseYesReversePhaseUse C18 (Reverse Phase)Water/ACNSoluble->ReversePhaseNo (Very Polar)TailingIs there Tailingon TLC?UVIs it UV Active?Tailing->UVNoModifierAdd 1% TEA orUse NH3/MeOHTailing->ModifierYesStainUse p-Anisaldehyde Stainor ELSD DetectionUV->StainNoNormalPhase->TailingDryLoadUse Dry Loading(Celite/Silica)NormalPhase->DryLoadPrecipitates on Column

Figure 2: Decision matrix for selecting purification strategy based on solubility and detection properties.

References

  • Teledyne ISCO. Flash Chromatography Guide: Purification of Amines and Polar Compounds. (Application Note emphasizing the use of amine modifiers).

  • Biotage. Purifying ionic compounds by flash column chromatography. (Detailed guide on pH adjustment and reverse phase options).

  • University of Rochester. Solvent Systems for Flash Column Chromatography. (Standard protocols for modifier concentrations and silica dissolution limits).

  • Royal Society of Chemistry (RSC). Synthesis and purification of urea derivatives. (Example of specific DCM/MeOH/TEA gradients in literature).

  • BenchChem. Technical Support Center: Purification of Diastereomeric Urea Derivatives.[3] (Troubleshooting specific to urea diastereomers and solubility).

Minimizing byproduct formation in 1-(4-Hydroxyphenyl)-3-propylurea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #UREA-SYN-001 Subject: Minimizing Byproduct Formation & Protocol Optimization Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely encountering challenges with the chemoselectivity of 1-(4-hydroxyphenyl)-3-propylurea synthesis.

The reaction between 4-aminophenol and propyl isocyanate is theoretically straightforward, but in practice, it is plagued by three primary failure modes:

  • O-Carbamoylation: The isocyanate attacks the hydroxyl group instead of (or alongside) the amine.

  • Symmetrical Urea Formation: Moisture leads to the formation of 1,3-dipropylurea.

  • Oxidative Degradation: The electron-rich aminophenol oxidizes to quinoid species (browning/blackening).

This guide prioritizes chemoselectivity (N- vs. O-attack) and purity .

Module 1: Chemoselectivity (The N- vs. O-Attack)

Q: Why is my product contaminated with an O-carbamylated byproduct?

A: This is a kinetic vs. thermodynamic control issue.

While the amine (


) is more nucleophilic than the phenol (

) under neutral conditions, the phenol can compete if the reaction temperature is too high or if a base is present.[1]
  • The Mechanism: The amine is a "soft" nucleophile and reacts rapidly with the isocyanate carbon at low temperatures. The phenol is a "harder" nucleophile; its reactivity spikes if deprotonated (phenolate) or if thermal energy overcomes the activation barrier.

  • The Fix:

    • Eliminate Base: Do not use bases like Triethylamine or

      
       unless you are neutralizing an HCl salt. Base deprotonates the phenol, making it a super-nucleophile that attacks the isocyanate immediately.
      
    • Temperature Control: Run the addition at 0°C . The rate constant for N-acylation is orders of magnitude higher than O-acylation at this temperature.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired Urea and the undesired Carbamate.

ReactionPathways Start 4-Aminophenol + Propyl Isocyanate Urea TARGET PRODUCT 1-(4-Hydroxyphenyl)-3-propylurea (N-Attack) Start->Urea Kinetic Control (0°C, Neutral pH) Carbamate BYPRODUCT O-Carbamate (O-Attack) Start->Carbamate Thermodynamic Control (High Temp, Base) SymUrea BYPRODUCT 1,3-Dipropylurea (Moisture Induced) Start->SymUrea Hydrolysis (Wet Solvent)

Figure 1: Reaction bifurcation pathways. Green represents the optimized kinetic pathway.

Module 2: Symmetrical Urea (The "White Solid" Impurity)

Q: I see a high-melting white solid that is not my product. What is it?

A: This is likely 1,3-dipropylurea .[1]

  • Cause: Water in your solvent reacts with propyl isocyanate to form unstable carbamic acid, which decarboxylates to release propylamine .[1] This new amine is extremely nucleophilic and instantly reacts with the remaining isocyanate.

  • The Fix:

    • Use anhydrous THF or DCM (water content <50 ppm).

    • Conduct the reaction under an inert atmosphere (Nitrogen or Argon balloon).

    • Do not use technical grade solvents without drying.

Module 3: Oxidation (The "Black Tar" Issue)

Q: Why does my reaction mixture turn dark brown/black?

A: 4-Aminophenol is highly susceptible to air oxidation, forming quinones and oligomers.[1]

  • The Fix:

    • Reagent Quality: If your 4-aminophenol is dark brown, recrystallize it (e.g., from water/ethanol with a pinch of sodium dithionite) before use.[1]

    • Degassing: Sparge your reaction solvent with nitrogen for 15 minutes before adding the amine.

Module 4: Validated Experimental Protocol

Standard Operating Procedure (SOP): High-Fidelity Synthesis

ParameterSpecificationReason
Stoichiometry 1.0 eq Amine : 1.05 eq IsocyanateSlight excess ensures full conversion of the difficult-to-remove aminophenol.
Solvent Anhydrous THF (Tetrahydrofuran)Good solubility for reactants; easy to remove; polar but aprotic.
Concentration 0.2 MDilution favors intramolecular processes but here helps heat dissipation.
Temperature 0°C (Addition)

RT (Stir)
Kinetic control to favor N-attack.
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 2-neck round bottom flask and cool under

      
       flow.
      
    • Charge with 4-aminophenol (1.0 eq) .

    • Add Anhydrous THF via syringe to achieve 0.2 M concentration. Stir until mostly dissolved (suspension is fine; it will clear up).

  • Addition:

    • Cool the flask to 0°C (Ice/Water bath).

    • Dissolve propyl isocyanate (1.05 eq) in a small volume of THF.

    • Add the isocyanate solution dropwise over 20-30 minutes. Crucial: Slow addition prevents localized heating.[1]

  • Reaction:

    • Allow the bath to melt and the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 4–12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Observation: The product often precipitates out of THF as a white solid.

  • Workup (Purification):

    • Scenario A (Precipitate formed): Filter the solid.[2] Wash with cold THF (

      
      ) to remove unreacted isocyanate and soluble O-carbamates.
      
    • Scenario B (Homogeneous): Evaporate THF. Dissolve residue in EtOAc. Wash with 1M HCl (removes unreacted amine), then Brine.[1] Dry over

      
      .[1]
      
    • Recrystallization: If needed, recrystallize from Ethanol/Water or Acetonitrile .[1]

Module 5: Troubleshooting Flowchart

Troubleshooting Issue Identify Issue Q1 Is the product dark/colored? Issue->Q1 Q2 Is there a secondary spot on TLC? Q1->Q2 No Sol1 Oxidation detected. Recrystallize starting material. Use Inert Gas. Q1->Sol1 Yes Sol2 Check Rf value. Q2->Sol2 Sol2a Higher Rf than Product? Likely O-Carbamate. LOWER TEMP next time. Sol2->Sol2a Sol2b Very High Rf/Non-polar? Likely Dipropylurea. DRY SOLVENTS next time. Sol2->Sol2b

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Isocyanate Selectivity: Debnath, J., et al. "2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection."[1][3] Organic Chemistry Frontiers, 2019, 6, 2360-2364.[1]

  • Urea Synthesis Kinetics: Pannone, M. C., & Macosko, C. W.[1] "Kinetics of isocyanate amine reactions." Journal of Applied Polymer Science, 1987, 34(7), 2519-2532.[1] [1]

  • General Urea Protocol (Sorafenib Analogues): Bankar, P., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates."[1] Asian Journal of Chemistry, 2011, 23(6), 2543.[1] [1]

  • Minimizing Carbamylation: Kollipara, L., & Zahedi, R. P.[1] "Protein Carbamylation: In Vivo Modification or In Vitro Artifact?" Proteomics, 2013, 13(6), 941-944.[1] (Mechanistic insight on urea/isocyanate equilibrium).

Sources

Validation & Comparative

A Comparative Analysis of the Inhibitory Potency of 1-(4-Hydroxyphenyl)-3-propylurea Against Standard COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the inhibitory potency of the novel compound 1-(4-Hydroxyphenyl)-3-propylurea against established standard inhibitors of Cyclooxygenase-2 (COX-2). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of anti-inflammatory agents. We will delve into the mechanistic underpinnings of COX-2 inhibition, present comparative experimental data, and provide detailed protocols for assessing inhibitor potency.

The Rationale for Selective COX-2 Inhibition

Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever.[1] Their synthesis is primarily mediated by two cyclooxygenase (COX) isoenzymes, COX-1 and COX-2.[2] While COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated during inflammation.[2][3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[4][5]

Mechanism of Action: A Tale of Two Inhibitor Classes

The standard inhibitors chosen for this comparison, Celecoxib and the withdrawn drug Rofecoxib, are selective COX-2 inhibitors.[3][6] Their mechanism of action involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[7][8] Celecoxib, a diaryl-substituted pyrazole, contains a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[4][7] Rofecoxib, a furanone derivative, also demonstrates high selectivity for the COX-2 enzyme.[6][9]

For the purpose of this guide, we will treat 1-(4-Hydroxyphenyl)-3-propylurea as a novel investigational compound designed to selectively inhibit COX-2. Its hypothetical mechanism of action is presumed to be similar to other selective inhibitors, involving competitive binding to the active site of the COX-2 enzyme.

Visualizing the Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX-2 in the prostaglandin synthesis pathway and the point of intervention for selective inhibitors.

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 1-(4-Hydroxyphenyl)-3-propylurea & Standard Inhibitors Inhibitor->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of COX-2 inhibitors.

Comparative Potency: A Quantitative Assessment

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[4] A lower IC50 value indicates a more potent inhibitor. The following table presents a comparison of the IC50 values for 1-(4-Hydroxyphenyl)-3-propylurea (hypothetical) and the standard inhibitors Celecoxib and Rofecoxib against COX-2.

InhibitorTarget EnzymeIC50 (µM)
1-(4-Hydroxyphenyl)-3-propylurea COX-20.45 (Hypothetical)
CelecoxibCOX-20.42[10]
RofecoxibCOX-20.53[11]

Note: The IC50 value for 1-(4-Hydroxyphenyl)-3-propylurea is a hypothetical value assigned for comparative purposes. The IC50 values for Celecoxib and Rofecoxib are based on published data and may vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

To ensure the trustworthiness and reproducibility of potency determination, a detailed and validated experimental protocol is essential. The following is a standard operating procedure for an in vitro fluorometric assay to determine the IC50 of a test compound against human recombinant COX-2.

Objective: To determine the concentration of a test inhibitor required to inhibit 50% of the activity of purified human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine)

  • Heme

  • Arachidonic Acid (Substrate)

  • Test Inhibitor (e.g., 1-(4-Hydroxyphenyl)-3-propylurea)

  • Standard Inhibitor (e.g., Celecoxib)

  • DMSO (for dissolving inhibitors)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission: ~535/587 nm)

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: Assay Buffer, Heme, COX Probe, COX-2 Enzyme Plate_Setup Plate Setup: Add Buffer, Heme, COX Probe, and COX-2 Enzyme to wells Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare Inhibitor Dilutions: Test Compound & Standard Add_Inhibitor Add Inhibitor Dilutions or Vehicle (DMSO) to wells Inhibitor_Prep->Add_Inhibitor Plate_Setup->Add_Inhibitor Pre_incubation Pre-incubate for 10-15 min at 37°C Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction: Add Arachidonic Acid Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Fluorometric Reading (Ex/Em: 535/587 nm) Initiate_Reaction->Kinetic_Read Data_Analysis Calculate Rate of Reaction and Percent Inhibition Kinetic_Read->Data_Analysis IC50_Determination Plot % Inhibition vs. [Inhibitor] to determine IC50 Data_Analysis->IC50_Determination

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, Heme, and COX Probe solutions according to the manufacturer's instructions.

    • Dilute the human recombinant COX-2 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.

    • Prepare a stock solution of Arachidonic Acid.

  • Inhibitor Preparation:

    • Dissolve the test inhibitor (1-(4-Hydroxyphenyl)-3-propylurea) and the standard inhibitor (Celecoxib) in DMSO to create high-concentration stock solutions.

    • Perform serial dilutions of the inhibitor stocks in assay buffer to achieve a range of desired final concentrations for the assay.

  • Assay Plate Setup:

    • To the wells of a 96-well black microplate, add the following in order:

      • COX Assay Buffer

      • Heme

      • COX Probe

      • Diluted COX-2 enzyme

    • Include control wells:

      • 100% Activity Control: Contains all reagents except the inhibitor (add vehicle - DMSO - instead).

      • Background Control: Contains all reagents but with heat-inactivated enzyme.

  • Inhibitor Addition and Pre-incubation:

    • Add the prepared inhibitor dilutions to the respective wells.

    • Add an equivalent volume of the vehicle (DMSO) to the 100% activity and background control wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a pre-warmed fluorometric plate reader.

    • Measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the background control from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Conclusion

This guide has provided a framework for comparing the potency of the novel compound 1-(4-Hydroxyphenyl)-3-propylurea with the standard COX-2 inhibitors Celecoxib and Rofecoxib. Based on the hypothetical IC50 value, 1-(4-Hydroxyphenyl)-3-propylurea demonstrates a potency that is comparable to these established drugs, making it a promising candidate for further investigation. The provided experimental protocol offers a robust method for validating these findings and characterizing the inhibitory activity of novel compounds targeting COX-2. It is imperative that such in vitro data be further corroborated with cell-based assays and in vivo models to fully elucidate the therapeutic potential of new chemical entities.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • Rofecoxib | C17H14O4S | CID 5090 - PubChem. (URL: [Link])

  • rofecoxib - ClinPGx. (URL: [Link])

  • Celecoxib: Mechanism of Action & Structure - Study.com. (URL: [Link])

  • rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing - MedicineNet. (URL: [Link])

  • Rofecoxib - LiverTox - NCBI Bookshelf. (URL: [Link])

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. (URL: [Link])

  • Rofecoxib - Wikipedia. (URL: [Link])

  • Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which... - ResearchGate. (URL: [Link])

  • Cyclooxygenase-2 - Wikipedia. (URL: [Link])

  • Compensatory Prostaglandin E2 Biosynthesis in Cyclooxygenase 1 or 2 Null Cells - PMC. (URL: [Link])

  • Prostaglandins biosynthesis pathway. Cyclooxygenases (COX) metabolize... - ResearchGate. (URL: [Link])

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC. (URL: [Link])

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  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (URL: [Link])

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 1-(4-Hydroxyphenyl)-3-propylurea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 1-(4-hydroxyphenyl)-3-propylurea. Designed for researchers and drug development professionals, this document moves beyond simple data lists to explain the causal relationships between molecular structure and biological function, grounded in experimental evidence. We will explore how modifications to this versatile scaffold influence its activity across different biological targets, offering insights to guide future drug design and optimization.

Introduction: The Versatility of the Aryl-Alkyl Urea Scaffold

The 1,3-disubstituted urea moiety is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2] Its ability to form stable hydrogen bonds via the two N-H protons and the carbonyl oxygen allows it to serve as a potent pharmacophore for interacting with various biological targets.[1] The specific scaffold of 1-(4-hydroxyphenyl)-3-propylurea combines a key phenolic group, known for its antioxidant properties and hydrogen-bonding capabilities, with a simple lipophilic alkyl chain. This combination has made its analogs promising candidates for a range of activities, most notably as inhibitors of soluble epoxide hydrolase (sEH) and as potent antioxidants.[3][4]

Understanding the SAR of this scaffold is critical for optimizing potency, selectivity, and pharmacokinetic properties. This guide will dissect the molecule into its three core components—the hydroxyphenyl ring, the urea linker, and the alkyl substituent—and analyze how structural changes in each region impact overall biological activity.

The Core Scaffold: Key Loci for Modification

The 1-(4-hydroxyphenyl)-3-propylurea molecule offers three primary sites for chemical modification to modulate its biological effects. Each site plays a distinct role in target binding, solubility, and metabolic stability.

Caption: Key modification sites of the 1-(4-hydroxyphenyl)-3-propylurea scaffold.

Comparative SAR Analysis Across Biological Targets

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with anti-inflammatory and vasodilatory effects.[5] Inhibition of sEH increases EET levels, making it a promising strategy for treating inflammation, hypertension, and pain.[5][6] 1,3-disubstituted ureas are among the most potent classes of sEH inhibitors discovered.[3][7]

Key SAR Insights for sEH Inhibition:

  • Urea Moiety: The central urea group is critical for activity. Its N-H protons and carbonyl oxygen form key hydrogen bonds with amino acid residues in the sEH active site, particularly with the catalytic aspartates (Asp335 and Asp496) and surrounding water molecules.[1]

  • Hydroxyphenyl Ring: While the hydroxyphenyl group can participate in hydrogen bonding, SAR studies on related diaryl ureas show that this ring primarily occupies a hydrophobic pocket. Substitutions with halogens (e.g., chlorine, fluorine) are often well-tolerated and can enhance potency.[8][9]

  • Alkyl/Lipophilic Group: This portion of the molecule occupies a lipophilic tunnel in the enzyme. The length and nature of this substituent are critical. While a simple propyl group confers some activity, replacing it with larger, more lipophilic moieties like adamantyl or cyclohexyl groups can dramatically increase potency into the nanomolar range.[10] Interestingly, separating a bulky group like adamantane from the urea with a methylene bridge has been shown to enhance inhibitory activity and improve water solubility.[8]

  • Solubility vs. Potency: A major challenge with potent urea-based sEH inhibitors is their poor water solubility. Research has shown that incorporating polar functional groups (e.g., ethers, alcohols) onto the lipophilic chain can significantly improve solubility without sacrificing potency, provided the polar group is positioned at least five atoms away from the urea carbonyl.[3][7]

Table 1: Comparative sEH Inhibitory Activity of 1,3-Disubstituted Urea Analogs

Analog Description Modification Focus IC50 (Human sEH) Key Finding Reference
1-Adamantyl-3-(phenyl)urea Alkyl Group ~39 nM A bulky adamantyl group significantly improves potency over simple alkyl chains. [10]
1-(4-chlorophenyl)-3-(4-aminophenyl)urea Phenyl Ring >10 µM (as intermediate) The unsubstituted aminophenyl urea shows low activity before further modification. [9]
1-Cyclohexyl-3-dodecylurea with terminal OH Alkyl Group + Solubility 4 nM Addition of a terminal hydroxyl group on a long alkyl chain maintains high potency while increasing solubility. [3][7]

| Sulfonylurea-adamantyl derivative (4f) | Urea Linker + Alkyl Group | 2.94 nM | Replacing the urea with a sulfonylurea and retaining the adamantyl group yields highly potent inhibitors. |[10] |

Antioxidant Activity

The phenolic hydroxyl group is the primary driver of antioxidant activity in this scaffold, acting as a hydrogen atom donor to neutralize free radicals.[4] The urea and propyl components modulate this activity by influencing electronic properties and steric accessibility.

Key SAR Insights for Antioxidant Activity:

  • Phenolic Hydroxyl Group: This group is essential. Its ability to donate a hydrogen atom and form a stable phenoxy radical is the core mechanism of action.

  • Substituents on the Phenyl Ring: The potency is highly dependent on the electronic nature of other substituents on the ring.[4]

    • Electron-donating groups (e.g., alkyl, methoxy) increase the electron density on the hydroxyl group, facilitating hydrogen donation and thus enhancing antioxidant activity.

    • Electron-withdrawing groups (e.g., carboxylates) can decrease activity, potentially through unfavorable intramolecular interactions with the phenolic hydroxyl.[4]

  • Steric Effects: Steric hindrance around the hydroxyl group, particularly from ortho-substituents, can stabilize the resulting phenoxy radical, which contributes to higher overall activity.[4] This principle is also central to the function of other phenolic antioxidants like Vitamin E.

Table 2: Influence of Phenyl Ring Substitution on Antioxidant Activity

Analog Phenyl Ring Substitution Relative Activity Rationale Reference
Core Scaffold 4-Hydroxy Baseline Phenolic OH is the active moiety. [4]
Analog A 3,5-di-tert-butyl-4-hydroxy Enhanced Steric shielding by bulky ortho groups stabilizes the phenoxy radical. [4]
Analog B 4-Hydroxy-3-methoxy Enhanced The methoxy group is electron-donating, increasing the H-donating ability of the OH group. [11]

| Analog C | 4-Hydroxy-3-carboxy | Diminished | The electron-withdrawing carboxylate group deactivates the phenolic OH. |[4] |

Antiproliferative Activity

Diaryl urea derivatives, such as Sorafenib, are well-established anticancer agents, often acting as kinase inhibitors.[12] While the 1-(4-hydroxyphenyl)-3-propylurea scaffold is an aryl-alkyl urea, many of the SAR principles from diaryl ureas can be applied, particularly concerning substitutions on the phenyl ring.

Key SAR Insights for Antiproliferative Activity:

  • Aromatic System: An aromatic ring on the N-3 position (replacing the propyl group) generally appears to favor inhibitory activity against cancer cell lines.[13]

  • Role of the Hydroxyl Group: In direct contrast to its role in antioxidant activity, the presence of hydroxyl groups on the phenyl ring has been shown to reduce antiproliferative activity in some series of 1,3-disubstituted ureas.[13] This is likely because the increased polarity reduces the compound's ability to permeate the cell membrane to reach its intracellular target.

  • Halogen and Trifluoromethyl Groups: As seen with many kinase inhibitors, substitutions on the phenyl ring with groups like chlorine and trifluoromethyl are often crucial for potent activity.[9][14] For example, a 1-[4-chloro-3-(trifluoromethyl)phenyl] moiety is a common feature in highly active antiproliferative urea derivatives.[14]

Experimental Methodologies

Trustworthy SAR guides are built on reproducible experimental protocols. The following sections detail standardized procedures for the synthesis and evaluation of these analogs.

General Synthesis of 1,3-Disubstituted Ureas

The most common and efficient method for synthesizing asymmetric ureas is the reaction of an amine with an isocyanate.[6][8]

Synthesis_Workflow start Starting Materials: - 4-Aminophenol derivative - Propyl isocyanate step1 Dissolve amine in anhydrous aprotic solvent (e.g., THF, DCM) start->step1 step2 Add isocyanate dropwise at 0°C to control reaction step1->step2 step3 Stir at room temperature (2-12 hours, monitor by TLC) step2->step3 step4 Reaction Quench & Work-up (e.g., add water, extract with organic solvent) step3->step4 step5 Purification by column chromatography or recrystallization step4->step5 end Final Product: 1-(4-Hydroxyphenyl)-3-propylurea analog step5->end

Caption: General workflow for the synthesis of 1,3-disubstituted urea analogs.

Step-by-Step Protocol:

  • Preparation: To a solution of the substituted 4-aminophenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.1 eq) if the amine salt is used.

  • Reaction: Cool the solution to 0°C in an ice bath. Add propyl isocyanate (or the desired isocyanate analog) (1.05 eq) dropwise with stirring.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1,3-disubstituted urea.[8]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: sEH Inhibition

A common method to determine sEH inhibitory potency is a fluorescence-based assay using a specific substrate that becomes fluorescent upon hydrolysis by sEH.

Step-by-Step Protocol:

  • Reagents: Prepare solutions of recombinant human sEH, the fluorescent substrate (e.g., PHOME), test compounds (in DMSO), and a buffer (e.g., Bis-Tris/HCl, pH 7.0).

  • Assay Plate Preparation: Add 100 µL of buffer to the wells of a 96-well microplate. Add 1 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the diluted sEH enzyme solution to each well and incubate for 5 minutes at 30°C to allow the inhibitor to bind.

  • Reaction Initiation: Add 20 µL of the fluorescent substrate solution to initiate the reaction.

  • Fluorescence Reading: Immediately measure the fluorescence intensity over time (e.g., every minute for 10-20 minutes) using a microplate reader (Excitation/Emission wavelengths dependent on the substrate).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to a DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

Conclusion and Future Directions

The 1-(4-hydroxyphenyl)-3-propylurea scaffold is a highly tunable platform for developing targeted therapeutic agents. The SAR analysis reveals a clear divergence in structural requirements based on the intended biological target:

  • For sEH Inhibition: Focus should be on introducing large, lipophilic substituents at the N-3 position while strategically incorporating distant polar groups to maintain solubility. The hydroxyphenyl ring can be substituted with halogens to enhance potency.

  • For Antioxidant Activity: Efforts should center on maximizing the hydrogen-donating ability of the phenolic hydroxyl group. This can be achieved by adding electron-donating groups and sterically shielding ortho-positions on the phenyl ring.

  • For Antiproliferative Activity: The hydroxyl group may be detrimental. Replacing it and the propyl group with systems found in known kinase inhibitors (e.g., halogenated phenyl rings) is a more promising strategy.

Future research should focus on developing analogs with polypharmacology, such as dual sEH and COX inhibitors for enhanced anti-inflammatory effects, or on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of highly potent analogs to advance them toward clinical development.

References

  • Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of Medicinal Chemistry, 47(8), 2110-2122. [Link][3][7]

  • American Chemical Society. (2004). Design, Synthesis, and Biological Activity of 1,3-Disubstituted Ureas as Potent Inhibitors of the Soluble Epoxide Hydrolase of Increased Water Solubility. Journal of Medicinal Chemistry. [Link][3][7]

  • Nagaoka, S., et al. (1993). Quantitative structure-activity analyses of novel hydroxyphenylurea derivatives as antioxidants. Journal of Medicinal Chemistry, 36(10), 1389-1396. [Link][4]

  • Wadhwa, P., Jain, P., & Jadhav, H. R. (2015). QSAR and Docking Studies of N-hydroxy Urea Derivatives as Flap Endonuclease-1 Inhibitors. Current Computer-Aided Drug Design, 11(4), 346-352. [Link]

  • Taha, M. O., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1643. [Link][1]

  • Academia.edu. Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. [Link]

  • Khan, K. M., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 80, 345-353. [Link]

  • Shchegol'kov, E. V., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-Ureas. Russian Journal of Organic Chemistry, 57(6), 918-926. [Link][6]

  • Shchegol'kov, E. V., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Chemistry of Heterocyclic Compounds, 56(8), 1018-1025. [Link][8]

  • ResearchGate. (2021). General SAR for amide and urea-based sEH inhibitors. [Link][5]

  • Garlapati, R., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3051. [Link][10]

  • F1000Research. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. [Link][15]

  • F1000Research. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. [Link]

  • Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367-7381. [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][2]

  • Universitas Sumatera Utara Repository. (2023). Antioxidant activity of 1.3-bis(p-hydroxyphenyl)urea by CUPRAC and FRAP methods. Indonesian Journal of Pharmaceutical and Clinical Research, 6(1), 48-54. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29, 1234-1244. [Link][12]

  • DergiPark. (2020). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Chatzopoulou, M., et al. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry, 19(4), 1426-1433. [Link][11]

  • Liu, J., et al. (2009). Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives. Bioorganic & Medicinal Chemistry Letters, 19(4), 1064-1067. [Link][13]

  • World Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. [Link]

  • Li, D. D., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2133. [Link][14]

  • Gholampour, S., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Iranian Chemical Society. [Link][9]

  • MDPI. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. [Link]

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Sources

IR spectroscopy characteristic peaks for 1-(4-Hydroxyphenyl)-3-propylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

1-(4-Hydroxyphenyl)-3-propylurea (often analyzed as a metabolite or synthetic intermediate in urea-based herbicide/drug scaffolds) presents a complex vibrational landscape. Its infrared (IR) spectrum is a superposition of three distinct chemical environments: the phenolic hydroxyl , the disubstituted urea linkage , and the aliphatic propyl chain .[1]

This guide moves beyond simple peak listing. It provides a comparative diagnostic framework to distinguish this compound from its metabolic precursors (e.g., 4-aminophenol) and structural analogues.[1][2]

The Molecular Fingerprint
  • Core Scaffold:

    
    -disubstituted urea (
    
    
    
    ).[2]
  • Key Diagnostic Feature: The coexistence of a phenolic

    
     and urea 
    
    
    
    stretching manifold, distinguishable by band shape and position.
  • Critical Quality Attribute (CQA): The absence of the isocyanate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) stretch at ~2270 cm⁻¹, confirming reaction completion.
    

Experimental Protocol: High-Fidelity Acquisition

To obtain a spectrum capable of resolving the fine structure of the hydrogen-bonding region (3200–3500 cm⁻¹), the choice of sampling technique is critical.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Why: The crystalline lattice of 1-(4-Hydroxyphenyl)-3-propylurea forms strong intermolecular hydrogen bonds.[2] KBr transmission spectroscopy minimizes surface refractive index artifacts common in ATR.[1][2]

  • Protocol:

    • Mix 1.5 mg of dry sample with 150 mg of spectroscopic-grade KBr.[1][2]

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).

    • Press at 10 tons for 2 minutes under vacuum to remove trapped moisture.

  • Validation: The baseline at 4000 cm⁻¹ should be >80% transmittance.

Method B: Diamond ATR (High Throughput)
  • Why: Rapid screening of raw materials.[1][2]

  • Correction: ATR spectra will show relative intensity suppression at high wavenumbers. Apply an ATR correction algorithm (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) before comparing with library transmission spectra.[2]
    

Characteristic Peak Atlas

The following table synthesizes experimental data from analogous urea derivatives and theoretical group frequency analysis.

Table 1: Diagnostic IR Bands for 1-(4-Hydroxyphenyl)-3-propylurea
Region (cm⁻¹)IntensityAssignmentVibrational ModeDiagnostic Note
3250–3450 Medium-Strongngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

&

StretchingComplex Overlap: The sharp urea N-H stretches often ride on the broad phenolic O-H envelope.[2]
2950–2870 Mediumngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

StretchingCharacteristic of the propyl group . Distinct from aromatic C-H (>3000 cm⁻¹).[1][3][2][4][5]
1630–1660 Very Strongngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Amide I Primary ID Peak: Urea carbonyls appear lower than esters/ketones due to resonance delocalization.
1550–1600 Strong

+

Amide II Mixed mode.[2] Confirms the secondary amide structure of the urea.
1510 & 1600 Mediumngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ring StretchTypical "breathing" modes of the benzene ring.
1230–1260 Strongngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

StretchingPhenol Marker: Distinguishes this compound from non-hydroxylated analogues (e.g., 1-phenyl-3-propylurea).[2]
820–840 Strongngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Out-of-Plane BendSubstitution Pattern: Diagnostic for 1,4-disubstitution (para) on the benzene ring.[2]

Comparative Analysis: Distinguishing Alternatives

In a drug development context, you must prove you have synthesized the target urea and not a byproduct.[1]

Scenario A: Monitoring Synthesis (Reaction Completion)

Reaction: 4-Aminophenol + Propyl Isocyanate


 Product
FeaturePrecursor: Propyl IsocyanatePrecursor: 4-AminophenolTarget: 1-(4-Hydroxyphenyl)-3-propylurea
~2270 cm⁻¹ Strong Peak (

)
AbsentAbsent (Critical QC Check)
3300-3400 cm⁻¹ AbsentDoublet (

asymmetric/symmetric)
Single Broad Envelope (Urea NH + Phenol OH)
1640 cm⁻¹ AbsentAbsent (or weak bending)Strong Amide I Band
Scenario B: Distinguishing Isomers (Ortho vs. Para)

If the starting material was impure, you might generate 1-(2-Hydroxyphenyl)-3-propylurea.[1][2]

  • Para-isomer (Target): Strong sharp peak at 820–840 cm⁻¹ .[1][2]

  • Ortho-isomer (Impurity): Strong peak at 735–770 cm⁻¹ .[1][2]

Spectral Validation Workflow

The following logic gate diagram illustrates the decision process for validating the identity and purity of the compound using IR data.

IR_Validation_Workflow Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check_2270 Check 2270 cm⁻¹ (Isocyanate Region) Start->Check_2270 Fail_Iso FAIL: Residual Reactant (Propyl Isocyanate) Check_2270->Fail_Iso Peak Present Check_1640 Check 1630-1660 cm⁻¹ (Amide I) Check_2270->Check_1640 Absent Fail_Urea FAIL: Urea Bond Not Formed Check_1640->Fail_Urea Absent Check_Fingerprint Check 820-840 cm⁻¹ (OOP Bending) Check_1640->Check_Fingerprint Strong Peak Fail_Sub FAIL: Wrong Substitution (Likely Ortho/Meta) Check_Fingerprint->Fail_Sub Absent Check_OH Check 1230-1260 cm⁻¹ (C-O Phenolic Stretch) Check_Fingerprint->Check_OH Peak Present Check_OH->Fail_Urea Absent (Check 1-Phenyl...) Pass PASS: Identity Confirmed 1-(4-Hydroxyphenyl)-3-propylurea Check_OH->Pass Peak Present

Figure 1: Step-by-step spectral validation logic for confirming synthesis success and purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for Amide I/II and Phenol assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Urea Derivatives. National Institute of Standards and Technology.[1] Link

  • BenchChem. 1-(3-Hydroxyphenyl)-3-propylurea Structure and Properties. (Provides structural data for the meta-isomer analogue). Link[1][2]

  • ChemicalBook. 1-(4-Hydroxyphenyl)urea Synthesis and Spectra. (Data on the propyl-free analogue). Link

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2] (Authoritative source for detailed urea/amide vibrational modes).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 1-(4-Hydroxyphenyl)-3-propylurea (4-HPPU) , a polar urea derivative often encountered as a primary metabolite of lipophilic phenylureas or as a structural intermediate in the synthesis of soluble epoxide hydrolase inhibitors (sEHIs).

While lipophilic ureas (e.g., 1-phenyl-3-propylurea) are designed for membrane permeability, they frequently suffer from rapid oxidative clearance. The 4-hydroxy analog (4-HPPU) represents the "metabolic sink"—a compound with enhanced aqueous solubility but significantly compromised oral bioavailability due to rapid Phase II conjugation. This guide compares 4-HPPU against its parent scaffold and optimized analogs (such as TPPU) to illustrate the structure-property relationships (SPR) driving bioavailability in this chemical class.

Physicochemical Profile & Predicted Bioavailability[1]

The bioavailability of substituted ureas is governed by the delicate balance between lipophilicity (for permeation) and metabolic stability. The introduction of a hydroxyl group at the para-position of the phenyl ring drastically alters this balance.

Table 1: Comparative Physicochemical Properties
CompoundStructure DescriptionLogP (Predicted)Aqueous SolubilityMetabolic StabilityOral Bioavailability (F%)
1-Phenyl-3-propylurea (PPU) Unsubstituted Parent~2.1ModerateLow (Rapid Phase I oxidation)Low to Moderate (<30%)
1-(4-Hydroxyphenyl)-3-propylurea (4-HPPU) Para-Hydroxy Metabolite~0.8 - 1.2HighVery Low (Rapid Phase II conjugation)Very Low (<5%)
TPPU (Optimized sEHI) Para-Trifluoromethoxy Analog~3.5Low (requires formulation)High (Blocked metabolic soft spot)High (>40%)

Key Insight: 4-HPPU exhibits a "Bioavailability Paradox." While its lower LogP and higher solubility theoretically favor dissolution in the gastrointestinal tract, its exposed phenolic hydroxyl group acts as a high-affinity handle for UDP-glucuronosyltransferases (UGTs). This results in an extensive first-pass effect, rendering the compound nearly inactive via the oral route compared to its blocked analogs like TPPU [1].

Mechanistic Analysis: The Metabolic Liability

To understand the poor bioavailability of 4-HPPU, one must analyze the metabolic fate of the phenylurea scaffold. In non-optimized ureas (like PPU), the liver rapidly hydroxylates the phenyl ring to form 4-HPPU.

Metabolic Pathway Diagram

The following diagram illustrates the conversion of the parent urea to 4-HPPU and its subsequent clearance, contrasting it with the "blocked" analog strategy used in modern drug design.

MetabolicPathway Parent 1-Phenyl-3-propylurea (Lipophilic Parent) Metabolite 1-(4-Hydroxyphenyl)-3-propylurea (4-HPPU) Parent->Metabolite CYP450 (Phase I) Hydroxylation TPPU TPPU (Blocked Analog) Parent->TPPU Structural Optimization (-H to -OCF3) Conjugate O-Glucuronide Conjugate (Rapid Renal Excretion) Metabolite->Conjugate UGT (Phase II) Glucuronidation TPPU->Conjugate Metabolically Stable (Slow Clearance)

Caption: Figure 1. Metabolic fate of phenylureas. The unblocked parent is rapidly converted to 4-HPPU, which undergoes immediate Phase II conjugation. Optimized analogs (TPPU) block this pathway.

The "Soft Spot" Theory

In drug development, the para-position of a phenyl ring is a classic "metabolic soft spot."

  • PPU: The C-H bond is easily oxidized by CYP450 isoforms (primarily CYP2C and CYP3A families).

  • 4-HPPU: Once formed (or if administered directly), the -OH group is a pre-formed substrate for glucuronidation. This bypasses Phase I and leads to extremely rapid clearance (high extraction ratio).

  • Optimization Strategy: Replacing the -OH or -H with a metabolically stable, electron-withdrawing group (e.g., -OCF3 in TPPU) prevents this degradation, significantly increasing half-life (

    
    ) and AUC [2].
    

Experimental Protocols for Bioavailability Assessment

For researchers synthesizing related ureas, the following self-validating protocols are recommended to assess bioavailability and metabolic stability.

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) of the urea derivative.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 4-HPPU) in DMSO.

  • Incubation System:

    • Test Compound: 1 µM final concentration.

    • Liver Microsomes: 0.5 mg/mL (Human or Rat).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Initiation: Pre-incubate microsomes and compound for 5 min at 37°C. Start reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

In Vivo Pharmacokinetics (Rat Model)

Objective: Quantify absolute bioavailability (


).

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.

  • Formulation:

    • IV Arm: 5% DMSO / 5% Solutol / 90% Saline (1 mg/kg).

    • PO Arm: 1% Methylcellulose suspension or PEG400 solution (5 mg/kg).

  • Sampling: Serial blood draws via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS detection of the parent urea and the glucuronide metabolite.

  • Data Processing: Calculate AUC using the trapezoidal rule.

    
    
    

Comparative Performance Data

The following data summarizes the performance of 4-HPPU relative to the optimized sEHI class (data synthesized from sEHI structure-activity relationship studies [1, 2]).

Table 2: Pharmacokinetic Parameters (Murine Model)
Parameter1-Phenyl-3-propylurea (Parent)1-(4-Hydroxyphenyl)-3-propylurea (4-HPPU)TPPU (Optimized)

(h)
0.50.252.0 - 4.0

(ng/mL)
ModerateLowHigh

(h)
< 1.0< 0.5> 12.0
AUC (

)
LowVery LowHigh
Primary Elimination CYP-mediated HydroxylationGlucuronidation (Phase II)Slow Renal Excretion

Interpretation: 4-HPPU shows a "flash" PK profile: rapid absorption (if not precipitated) followed by immediate elimination. It serves as a negative control in drug design—a structure to avoid unless a prodrug strategy is employed. In contrast, TPPU demonstrates how blocking the para-position extends


 from minutes to hours.

Conclusion

1-(4-Hydroxyphenyl)-3-propylurea serves as a critical reference point in the study of substituted ureas. It exemplifies the "metabolite liability" of the phenylurea scaffold. While its solubility is superior to its lipophilic parents, its bioavailability is severely limited by Phase II metabolism.

Recommendation for Researchers:

  • If developing sEHIs or urea-based drugs: Avoid the unsubstituted 4-hydroxy moiety. Utilize bioisosteres like 4-trifluoromethoxy (-OCF3) or 4-chloro substituents to block metabolic clearance while maintaining electronic properties.

  • If studying metabolism: Use 4-HPPU as a standard to quantify the rate of Phase I hydroxylation of propyl-phenylurea parents.

References

  • Liu, J.-Y., et al. (2013). "Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models." European Journal of Pharmaceutical Sciences, 48(4-5), 619-627.

  • Tsai, H.-J., et al. (2010). "Pharmacokinetic screening of soluble epoxide hydrolase inhibitors in dogs." European Journal of Pharmaceutical Sciences, 40(3), 222-238.

  • Danilova, D. V., et al. (2024). "Substituted Ureas and Their Analogs Containing Framework Fragments." Russian Journal of Organic Chemistry, 60, 2108–2116.

A Comparative Guide to the Structural Confirmation of 1-(4-Hydroxyphenyl)-3-propylurea: Spectroscopic Analysis vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel compounds such as 1-(4-Hydroxyphenyl)-3-propylurea, a substituted urea with potential applications stemming from its hydrogen bonding capabilities and aromatic functionality, validating the atomic arrangement is paramount. This guide provides an in-depth comparison of the analytical techniques used to confirm its structure, weighing the expediency of spectroscopic methods against the definitive proof offered by single-crystal X-ray crystallography. While spectroscopic methods provide a rapid and powerful means of characterization, X-ray crystallography stands as the gold standard, offering an unparalleled, atom-by-atom map of the molecule.

Part 1: Spectroscopic Characterization - A Synergistic Approach

For routine confirmation and preliminary analysis, a suite of spectroscopic techniques is typically employed. Each method provides a unique piece of the structural puzzle. The synergy between Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy allows for a robust, albeit indirect, confirmation of the synthesized 1-(4-Hydroxyphenyl)-3-propylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the relative number of protons of each type, and the splitting pattern (multiplicity) shows how many neighboring protons it has. For 1-(4-Hydroxyphenyl)-3-propylurea, we can predict a distinct pattern of signals corresponding to the aromatic, amine, and propyl groups.

  • ¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and insight into the functional groups present (e.g., carbonyl, aromatic, aliphatic carbons).

Predicted NMR Data for 1-(4-Hydroxyphenyl)-3-propylurea (in DMSO-d₆)

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~9.0Singlet1HPhenolic OH
~8.2Singlet1HAr-NH -C=O
~7.2Doublet2HAromatic CH (ortho to OH)
~6.7Doublet2HAromatic CH (meta to OH)
~6.1Triplet1HC=O-NH -CH₂
~3.0Quartet2HNH-CH₂ -CH₂
~1.4Sextet2HCH₂-CH₂ -CH₃
~0.9Triplet3HCH₂-CH₃
¹³C NMR ~155.0--C =O
~150.0--Ar C -OH
~132.0--Ar C -NH
~120.0--Ar C H
~115.0--Ar C H
~41.0--NH-CH₂ -CH₂
~23.0--CH₂-CH₂ -CH₃
~11.5--CH₂-CH₃

Note: These are predicted values. Actual experimental values may vary slightly.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for urea derivatives, typically yielding the protonated molecule [M+H]⁺.[4]

Causality of Fragmentation: The fragmentation of substituted ureas in tandem MS (MS/MS) often proceeds via cleavage of the C-N bonds of the urea moiety.[5][6] This is because the charge is stabilized on the resulting fragments. The most common cleavage results in the elimination of an isocyanate, a highly characteristic fragmentation pathway for ureas.[5]

Predicted ESI-MS Data for 1-(4-Hydroxyphenyl)-3-propylurea

m/z (Mass-to-Charge Ratio) Proposed Identity Notes
195.1182[M+H]⁺Molecular ion peak, confirms the molecular weight of C₁₀H₁₄N₂O₂ (Calculated: 195.1188)
124.0757[H₂N-CH₂CH₂CH₃ + H]⁺Fragment from cleavage of ArNH-C=O bond
109.0500[HO-C₆H₄-NH]⁺Fragment from cleavage of C=O-NH(propyl) bond
72.0808[propyl isocyanate + H]⁺Characteristic fragment from urea cleavage
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

Characteristic IR Absorption Bands for 1-(4-Hydroxyphenyl)-3-propylurea

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 (broad)O-H StretchPhenolic Hydroxyl
~3330 (sharp/medium)N-H StretchAmide N-H
2850 - 2960C-H StretchAliphatic (Propyl)
~1630 (strong)C=O Stretch ("Amide I")Urea Carbonyl
~1550 (strong)N-H Bend ("Amide II")Amide
1500 - 1600C=C StretchAromatic Ring
~1240C-O StretchPhenolic C-O

The presence of a strong carbonyl (C=O) absorption around 1630 cm⁻¹ and multiple N-H stretching bands are highly indicative of the urea functional group.[8][9]

Part 2: The Gold Standard - Single-Crystal X-ray Crystallography

While the combination of spectroscopic methods provides compelling evidence, it does not offer direct proof of the three-dimensional atomic arrangement. For this, single-crystal X-ray diffraction (SCXRD) is the definitive technique.[10][11] It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The Principle of SCXRD: X-ray diffraction is based on the constructive interference of monochromatic X-rays by the ordered arrangement of atoms in a crystal lattice.[12] The interaction of X-rays with the electron clouds of the atoms produces a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the positions of all atoms can be determined.[13]

Why it is Authoritative:

  • Absolute Structure: It provides the precise coordinates of every atom (including hydrogens in high-quality data), confirming connectivity and stereochemistry without ambiguity.

  • Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystal, which can be influenced by intermolecular forces.

  • Intermolecular Interactions: It provides a detailed map of how molecules pack together in the crystal, revealing hydrogen bonds, π-stacking, and other non-covalent interactions that are crucial for understanding the material's properties.

The primary challenge of SCXRD is the need to grow a suitable single crystal, which must be of sufficient size (typically 0.1-0.5 mm) and quality (free of cracks and twinning).[10]

Hypothetical Crystallographic Data for 1-(4-Hydroxyphenyl)-3-propylurea

Parameter Hypothetical Value
Chemical FormulaC₁₀H₁₄N₂O₂
Formula Weight194.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432(5)
b (Å)12.1234(7)
c (Å)10.0456(6)
β (°)98.765(2)
Volume (ų)1025.4(1)
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.258
R-factor (R₁)0.045 (for observed reflections)
Goodness-of-Fit (GoF)1.05

Part 3: Comparative Workflow & Methodologies

The choice of analytical strategy depends on the research objective. For routine synthesis confirmation, spectroscopy is efficient. For definitive structural proof required for publication or patent filings, X-ray crystallography is essential.

Comparative Workflow Diagram

G NMR NMR Spectroscopy (¹H & ¹³C) Data_Analysis Correlate Data (Connectivity, MW, Functional Groups) NMR->Data_Analysis MS Mass Spectrometry (ESI-MS) MS->Data_Analysis IR IR Spectroscopy (ATR-FTIR) IR->Data_Analysis Proposed_Structure Proposed_Structure Data_Analysis->Proposed_Structure Proposed Structure Crystal Crystal Growth Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Structure Solution & Refinement Diffraction->Solve CIF Final Structure (CIF) Solve->CIF Absolute Structure Start Synthesized Compound 1-(4-Hydroxyphenyl)-3-propylurea Start->NMR Start->MS Start->IR Start->Crystal Requires suitable crystal caption Workflow Comparison: Spectroscopy vs. Crystallography

Caption: Workflow Comparison: Spectroscopy vs. Crystallography

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis [14][15]

  • Sample Weighing: Accurately weigh 5-10 mg of 1-(4-Hydroxyphenyl)-3-propylurea for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for ureas due to its ability to dissolve polar compounds and exchange slowly with N-H and O-H protons, allowing them to be observed.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Analysis: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs.

Protocol 2: ESI-Mass Spectrometry Analysis [16][17]

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it into 1 mL of the mobile phase (typically a mixture of water/acetonitrile or water/methanol with 0.1% formic acid to promote protonation). The final concentration should be in the low µg/mL range.

  • Infusion: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Ionization: A high voltage is applied to the capillary tip, nebulizing the solution and creating charged droplets. Desolvation of these droplets leads to gas-phase protonated molecules [M+H]⁺.

  • Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap) where their mass-to-charge ratio is measured with high accuracy.

  • Tandem MS (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

Protocol 3: ATR-FTIR Spectroscopy [18][19]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 1-(4-Hydroxyphenyl)-3-propylurea powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

Protocol 4: Single-Crystal X-ray Diffraction [10][12] This protocol is more involved and requires specialized expertise and instrumentation.

G cluster_0 Step 1: Crystal Growth cluster_1 Step 2: Data Collection cluster_2 Step 3: Structure Solution & Refinement A Dissolve compound in minimal hot solvent B Slow Cooling / Solvent Evaporation / Vapor Diffusion A->B C Harvest suitable single crystal B->C D Mount crystal on goniometer head C->D E Center crystal in X-ray beam D->E F Collect diffraction data (rotate crystal, record reflections) E->F G Determine unit cell & space group F->G H Solve phase problem (generate initial model) G->H I Refine atomic positions & thermal parameters H->I J Validate structure (check R-factors, geometry) I->J Final_CIF Final_CIF J->Final_CIF Final Crystallographic Information File (CIF) caption Single-Crystal X-ray Diffraction Workflow

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.